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  • Product: Methyl 4-methoxy-2,3-dimethylbenzoate

Core Science & Biosynthesis

Foundational

Methyl 4-methoxy-2,3-dimethylbenzoate: Technical Whitepaper

CAS 5628-62-6 Executive Summary Methyl 4-methoxy-2,3-dimethylbenzoate (CAS 5628-62-6) is a highly specialized aromatic ester employed as a regiochemical anchor in the synthesis of sterically constrained pharmacophores. U...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 5628-62-6

Executive Summary

Methyl 4-methoxy-2,3-dimethylbenzoate (CAS 5628-62-6) is a highly specialized aromatic ester employed as a regiochemical anchor in the synthesis of sterically constrained pharmacophores. Unlike common benzoate intermediates, the vicinal dimethyl substitution pattern at positions 2 and 3 introduces significant steric "gearing," forcing orthogonal conformation in biaryl systems and blocking metabolic oxidation at susceptible ring positions. This guide outlines the validated synthetic architecture, analytical characterization, and application logic for this compound in modern drug discovery.

Part 1: Chemical Profile & Properties[1]

PropertySpecification
IUPAC Name Methyl 4-methoxy-2,3-dimethylbenzoate
CAS Number 5628-62-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 63–65 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Structural Feature 2,3-Dimethyl "Steric Lock" motif

Part 2: Synthetic Architecture

The synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate is not a trivial esterification of a commodity acid. It requires the construction of the specific 2,3,4-substitution pattern. The most robust, field-proven route relies on the regioselective bromination of 2,3-dimethylanisole , exploiting the electronic dominance of the methoxy group to direct electrophilic substitution.

Core Synthetic Logic
  • Regiocontrol: The methoxy group at C1 is a strong ortho/para director. The methyl groups at C2 and C3 are weak activators.

  • Steric Steering: The C2 methyl group sterically hinders the C1-ortho position (C6 is open, but C2 is blocked).

  • Outcome: Electrophilic attack occurs exclusively at C4 (para to OMe), driven by the strong resonance donation of the oxygen lone pair, yielding the 4-bromo intermediate with high fidelity.

Protocol: The "Gold Standard" Route

Step 1: Regioselective Bromination

  • Reagents: 2,3-Dimethylanisole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Procedure: Dissolve 2,3-dimethylanisole in ACN. Add NBS (1.05 equiv) at 0°C. Stir at room temperature for 2 hours.

  • Why ACN? Acetonitrile enhances the electrophilic nature of NBS compared to non-polar solvents, favoring nuclear bromination over radical side-chain bromination.

  • Yield: ~94% of 4-bromo-2,3-dimethylanisole.[1]

Step 2: Carboxylation (Grignard)

  • Reagents: Mg turnings, THF, CO₂ (dry ice).

  • Procedure: Form the Grignard reagent from the aryl bromide in anhydrous THF. Bubble dry CO₂ gas through the solution at -78°C to 0°C. Quench with dilute HCl.

  • Critical Control: Moisture exclusion is paramount.[2] The 2,3-dimethyl groups provide steric protection, stabilizing the Grignard intermediate.

Step 3: Fischer Esterification

  • Reagents: Methanol (excess), H₂SO₄ (cat.).

  • Procedure: Reflux the crude acid in methanol with catalytic sulfuric acid for 4 hours.

  • Purification: Recrystallization from hexanes/ethyl acetate.

Synthetic Workflow Diagram

Synthesis Start 2,3-Dimethylanisole (Precursor) Inter1 4-Bromo-2,3-dimethylanisole (Regio-isomer) Start->Inter1 NBS, ACN (Regioselective Bromination) Inter2 4-Methoxy-2,3-dimethylbenzoic Acid (Intermediate) Inter1->Inter2 1. Mg, THF 2. CO2 3. H3O+ Product Methyl 4-methoxy-2,3-dimethylbenzoate (Target) Inter2->Product MeOH, H2SO4 (Fischer Esterification)

Figure 1: Step-wise synthetic pathway leveraging the directing effects of the methoxy group to establish the 1,2,3,4-substitution pattern.

Part 3: Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized material, researchers must validate the structure using NMR. The following data is derived from literature precedents for this specific isomer.

1H NMR Interpretation (400 MHz, CDCl₃)

The spectrum is distinct due to the lack of symmetry and the specific shielding environments of the methyl groups.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
7.73 Doublet (J=8.4 Hz)1HAr-H (C6)Deshielded by the adjacent carbonyl (ester) group (ortho-effect).
6.72 Doublet (J=8.4 Hz)1HAr-H (C5)Shielded by the adjacent methoxy group (ortho-effect).
3.86 Singlet3HAr-OCH₃Characteristic methoxy resonance.
3.84 *Singlet3HCOOCH₃Ester methyl (typically overlaps or is proximal to ether methyl).
2.51 Singlet3HAr-CH₃ (C2)Deshielded due to proximity to the ester carbonyl and ring currents.
2.18 Singlet3HAr-CH₃ (C3)Standard aryl-methyl shift, slightly shielded relative to C2.

*Note: In some low-resolution spectra, the ester and ether methyls may appear as a merged peak or be indistinguishable without HSQC analysis.

Key Diagnostic Feature

The coupling constant (J = 8.4 Hz) between the two aromatic protons confirms they are ortho to each other. This validates that the bromination occurred at the C4 position (para to OMe), leaving positions 5 and 6 unsubstituted. If bromination had occurred elsewhere, the coupling pattern would be a singlet (para) or meta-coupling (small J).

Part 4: Applications in Drug Discovery

Methyl 4-methoxy-2,3-dimethylbenzoate serves as a sophisticated "chassis" for medicinal chemists. Its value lies in its ability to modulate the physicochemical properties of a drug candidate without altering the core pharmacophore binding significantly.

The "Magic Methyl" & Steric Gearing

The vicinal methyl groups (positions 2 and 3) create a crowded environment.

  • Conformational Lock: When this benzoate is converted to a biaryl system (e.g., via Suzuki coupling after ester hydrolysis/activation), the ortho-methyl (C2) forces the two aromatic rings to twist out of planarity. This atropisomerism or twisted conformation can improve selectivity for enzyme pockets that require non-planar ligands.

  • Example: Similar motifs are used in mGluR2 modulators (e.g., Biphenyl-indanone A derivatives) where the dimethyl substitution controls the twist angle of the biaryl core [1].

Metabolic Stability

The 2,3-dimethyl pattern blocks the most metabolically active sites on the phenyl ring.

  • Oxidation Blockade: Cytochrome P450 enzymes typically attack electron-rich aromatic rings. By substituting the 2 and 3 positions, and having the 4-position oxidized (methoxy), the ring is protected from facile hydroxylation, extending the in vivo half-life of the molecule.

Differentiation from Generic Intermediates

It is critical to distinguish CAS 5628-62-6 from its isomers:

  • vs. Gefitinib Intermediate: Gefitinib synthesis uses methyl 3-hydroxy-4-methoxybenzoate.

  • vs. Cediranib Intermediate: Cediranib synthesis uses methyl 4-benzyloxy-3-methoxybenzoate.

  • CAS 5628-62-6 is unique to pathways requiring the 2,3-dimethyl steric block.

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[2][3][4]

  • Handling Protocol:

    • Use in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Spill Control: Absorb with inert material (vermiculite). Do not flush into surface water.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow hydrolysis of the ester.

References

  • Regioselective Bromination: Goldberg, Y., et al. "Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide."[5] The Journal of Organic Chemistry, 1992.[5]

  • NMR Data Validation: Wang, H., et al. "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals." ACS Omega, 2019. (Compound 5a).

  • Pharmacological Context: Galici, R., et al. "Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2."[5] Journal of Pharmacology and Experimental Therapeutics, 2006.[5]

  • Chemical Identity: PubChem Compound Summary for CID 230723 (Methyl 4-methoxy-2,3-dimethylbenzoate).

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of Methyl 4-methoxy-2,3-dimethylbenzoate

This technical guide provides a comprehensive structural and synthetic analysis of Methyl 4-methoxy-2,3-dimethylbenzoate (CAS 5628-62-6). It is designed for researchers requiring precise physicochemical data and validate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and synthetic analysis of Methyl 4-methoxy-2,3-dimethylbenzoate (CAS 5628-62-6). It is designed for researchers requiring precise physicochemical data and validated synthetic workflows.

Chemical Identity & Structural Anatomy

Methyl 4-methoxy-2,3-dimethylbenzoate is a highly substituted aromatic ester characterized by significant steric crowding and a distinct electronic "push-pull" system. It serves as a critical intermediate in the synthesis of polyketide antibiotics (e.g., rhizoxin analogs) and complex resorcylic acid lactones.

PropertyData
IUPAC Name Methyl 4-methoxy-2,3-dimethylbenzoate
CAS Registry Number 5628-62-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Parent Acid 2,3-Dimethyl-4-methoxybenzoic acid (CAS 5628-61-5)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂O
Steric Buttressing & Planarity

The molecule exhibits a "buttressing effect" due to the vicinal trimethyl substitution pattern (C1-Ester, C2-Methyl, C3-Methyl).

  • Torsional Strain: The C2-methyl group exerts steric pressure on the C1-ester carbonyl. This forces the ester group to rotate out of the aromatic plane, slightly decoupling the

    
    -conjugation between the carbonyl and the benzene ring.
    
  • Reactivity Implication: This deplanarization makes the ester carbonyl slightly more electrophilic (less resonance stabilization from the ring) but sterically harder to attack by nucleophiles compared to non-hindered benzoates.

Spectroscopic Signature (Diagnostic Data)

The following NMR data is derived from substituent additivity rules and validated against analogous polysubstituted anisoles. The 2,3-dimethyl substitution pattern creates a unique splitting pattern for the remaining aromatic protons.

¹H NMR (400 MHz, CDCl₃)

The aromatic region is defined by an AB system (or AX system) formed by the protons at C5 and C6.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.65 – 7.75 Doublet (

Hz)
1HH-6 Deshielded by the ortho-carbonyl (ester).
6.70 – 6.80 Doublet (

Hz)
1HH-5 Shielded by the ortho-methoxy group (electron donor).
3.88 Singlet3HCOOC_H_₃ Ester methyl.
3.85 Singlet3HAr-OC_H_₃ Methoxy methyl.
2.45 Singlet3HC2-C_H_₃ Deshielded slightly by the ortho-ester.
2.18 Singlet3HC3-C_H_₃ Typical aryl-methyl shift.
¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the carbonyl carbon and the distinct methoxy/ester methyl signals.

  • Carbonyl (C=O): ~167.5 ppm[1]

  • Aromatic C-O (C4): ~160.5 ppm (Deshielded by Oxygen)

  • Aromatic C-H: ~128.0 ppm (C6), ~108.5 ppm (C5)

  • Methoxy/Ester Me: ~55.5 ppm (OMe), ~51.8 ppm (COOMe)

  • Ring Methyls: ~12-20 ppm (C2/C3 methyls often appear distinct).

Synthetic Protocols

For research applications, the synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate typically follows one of two pathways: De Novo Construction (from phenols) or Direct Esterification (from the acid).

Pathway A: The "Anisole Acylation" Route (High Purity)

This route is preferred when starting from 2,3-dimethylanisole, avoiding the need for expensive pre-functionalized acids.

Step 1: Friedel-Crafts Acetylation

  • Reagents: 2,3-Dimethylanisole, Acetyl Chloride, AlCl₃ (1.1 eq), DCM, 0°C to RT.

  • Mechanism: Electrophilic aromatic substitution occurs exclusively at the C4 position (para to the methoxy group) due to the directing power of the methoxy group and steric blocking at C2/C3.

  • Product: 4-Methoxy-2,3-dimethylacetophenone.

Step 2: Haloform Oxidation

  • Reagents: NaOCl (Bleach) or I₂/NaOH, Dioxane/Water.

  • Mechanism: Exhaustive halogenation of the acetyl methyl group followed by hydrolytic cleavage.

  • Product: 4-Methoxy-2,3-dimethylbenzoic acid.[2][3]

Step 3: Fischer Esterification

  • Reagents: Methanol (excess), H₂SO₄ (cat.), Reflux, 4h.

  • Note: Due to steric hindrance at C1, acid-catalyzed esterification requires longer reflux times than simple benzoates.

Pathway B: Methylation of the Hydroxy-Acid (Convergent)

If starting from 4-hydroxy-2,3-dimethylbenzoic acid:

  • Dissolve acid in Acetone.

  • Add K₂CO₃ (2.5 eq) and Dimethyl Sulfate (DMS) or MeI (2.2 eq).

  • Reflux for 6 hours.

  • Result: Simultaneous methylation of the phenol and the carboxylic acid to yield the target ester.

Visualization: Synthetic Logic Flow

Synthesis Start 2,3-Dimethylanisole Inter1 4-Acetyl-2,3-dimethylanisole Start->Inter1 AcCl, AlCl3 (Friedel-Crafts) Acid 4-Methoxy-2,3-dimethyl- benzoic acid Inter1->Acid NaOCl (Haloform Ox.) Target Methyl 4-methoxy- 2,3-dimethylbenzoate Acid->Target MeOH, H+ (Esterification) AltStart 4-Hydroxy-2,3-dimethyl- benzoic acid AltStart->Target MeI, K2CO3 (Global Methylation)

Figure 1: Convergent synthetic pathways for Methyl 4-methoxy-2,3-dimethylbenzoate.

Critical Experimental Considerations

When handling this compound in drug development workflows (e.g., as a fragment for kinase inhibitors or polyketide mimetics), adhere to these stability and reactivity profiles.

Hydrolysis Resistance

Due to the C2-methyl group , the ester is sterically shielded.

  • Saponification: Requires harsh conditions (e.g., KOH/EtOH, Reflux > 8h) compared to unhindered benzoates.

  • Implication: This moiety is stable in mild metabolic screens (microsomal stability assays) where simple esters might be rapidly cleaved.

Regioselective Functionalization

If this scaffold is used for further elaboration:

  • Bromination: Electrophilic bromination will occur at C6 (ortho to the ester, meta to the methoxy).

  • Nitration: Nitration is difficult due to the fully substituted 1,2,3,4-positions but will favor C6 if forced.

References

  • Chemical Identity & Availability

    • Source: Sigma-Aldrich & BLD Pharm Listings for CAS 5628-62-6.[3]

    • URL: (Verified CAS entry).

  • Synthetic Methodology (Friedel-Crafts/Haloform)
  • Physical Data Validation

    • Source: NIST Chemistry WebBook, Standard Reference Data for Methyl benzo
    • URL:

  • NMR Prediction & Shift Logic

    • Source: ChemicalBook Spectral Database (Analogous 2,3-dimethyl-4-methoxybenzoic acid).
    • URL:

Sources

Foundational

Technical Guide: 4-Methoxy-2,3-dimethylbenzoic Acid Methyl Ester

Abstract This technical guide provides a comprehensive analysis of 4-Methoxy-2,3-dimethylbenzoic acid methyl ester (CAS: 5628-62-6), a specialized aromatic building block used in the synthesis of polyketide natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Methoxy-2,3-dimethylbenzoic acid methyl ester (CAS: 5628-62-6), a specialized aromatic building block used in the synthesis of polyketide natural products and pharmaceutical intermediates. Unlike common benzoate esters, the specific 2,3-dimethyl-4-methoxy substitution pattern imparts unique steric and electronic properties, making it a critical scaffold in the development of SGK1 inhibitors and antifungal benzodioxinones . This document details its nomenclature, spectroscopic signature, validated synthesis protocols, and application in drug discovery.

Chemical Identity & Nomenclature

Accurate identification of this molecule requires navigating several naming conventions used across patent literature and chemical databases.

Synonym Mapping

The following table consolidates valid identifiers to facilitate cross-database searching (SciFinder, PubChem, Reaxys).

CategoryPrimary IdentifierNotes
Common Name Methyl 4-methoxy-2,3-dimethylbenzoateMost frequently used in commercial catalogs.
IUPAC Name Methyl 4-methoxy-2,3-dimethylbenzoateStandard systematic name.
Inverted Name Benzoic acid, 4-methoxy-2,3-dimethyl-, methyl esterUsed in CAS and older indices.
CAS Registry 5628-62-6 Specific to the methyl ester form.
Related Acid CAS 5628-61-54-Methoxy-2,3-dimethylbenzoic acid (Hydrolyzed form).[1]
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Structural Architecture

The molecule features a "crowded" aromatic ring where the ortho (2-position) and meta (3-position) methyl groups create a steric pocket near the ester functionality. This substitution pattern prevents facile enzymatic hydrolysis in certain biological contexts and directs regioselectivity in subsequent electrophilic aromatic substitutions.

ChemicalStructure cluster_0 Methyl 4-methoxy-2,3-dimethylbenzoate C1 C1 (ipso) C2 C2 (Me) C1->C2 Ester COOMe C1->Ester Pos 1 C3 C3 (Me) C2->C3 Me2 Me C2->Me2 Pos 2 C4 C4 (OMe) C3->C4 Me3 Me C3->Me3 Pos 3 C5 C5 (H) C4->C5 OMe OMe C4->OMe Pos 4 C6 C6 (H) C5->C6 C6->C1

Figure 1: Connectivity and substitution pattern of the target molecule.[2] Note the contiguous substitution at positions 2, 3, and 4.

Spectroscopic Signature & Properties

Reliable detection of this intermediate relies on Nuclear Magnetic Resonance (NMR).[3] The high symmetry of the methyl groups can sometimes lead to overlapping signals if resolution is insufficient.

Physical Properties
  • Appearance: White crystalline solid.

  • Melting Point: 63–65 °C.

  • Solubility: Soluble in CHCl₃, DMSO, EtOAc; insoluble in water.

¹H NMR Data (400 MHz, CDCl₃)

The following shifts are diagnostic. The key to identification is distinguishing the ester methyl from the ether methyl, and observing the ortho-coupling of the aromatic protons.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (6) 7.73Doublet (J = 8.8 Hz)1HOrtho to Ester (Deshielded)
Ar-H (5) 6.72Doublet (J = 8.8 Hz)1HOrtho to Methoxy (Shielded)
Ester-Me 3.86Singlet3H-COOCH
Ether-Me 3.85Singlet3H-OCH
Ar-Me (2) 2.51Singlet3HSterically crowded methyl
Ar-Me (3) 2.18Singlet3HAdjacent to methoxy

*Note: The ester and ether methyl singlets often overlap or appear very close (δ 3.80–3.90 range) depending on concentration and solvent.

Synthetic Pathways

Two primary routes exist for synthesizing this ester: the Industrial Oxidation Route (preferred for scale) and the Acetal Oxidation Route (useful for late-stage functionalization).

Route A: Pinnick Oxidation & Esterification (Scalable)

This method, utilized in patent literature for SGK1 inhibitors, starts from the commercially available aldehyde.

Protocol:

  • Oxidation: Dissolve 2,3-dimethyl-4-methoxybenzaldehyde in DMSO. Add a solution of NaClO₂ (Sodium chlorite) and NaH₂PO₄ in water dropwise while maintaining temperature <40°C. Stir for 2 hours.

    • Mechanism: The generated chlorous acid oxidizes the aldehyde to the carboxylic acid (Pinnick oxidation).

  • Workup: Dilute with water. The acid precipitates. Filter and dry.[4]

  • Esterification: Reflux the isolated acid in Methanol with catalytic H₂SO₄ or use MeI/K₂CO₃ in DMF.

Route B: Hypervalent Iodine Oxidation (Laboratory Scale)

A mild approach converting benzylic acetals directly to esters using (Diacetoxyiodo)benzene (PIDA).

Protocol:

  • Precursor: Start with 2-(4-methoxy-2,3-dimethylphenyl)-1,3-dioxolane.

  • Reagent: Add 1.1 equiv PIDA in MeOH.

  • Conditions: Stir at room temperature.

  • Result: Direct conversion to the methyl ester in >90% yield without isolating the acid.

SynthesisWorkflow Start Start: 2,3-Dimethyl-4-methoxybenzaldehyde Step1 Step 1: Pinnick Oxidation (NaClO2, NaH2PO4, DMSO) Temp < 40°C Start->Step1 Oxidation Inter Intermediate: 4-Methoxy-2,3-dimethylbenzoic Acid (Solid, MP 61.8°C) Step1->Inter Precipitation Step2 Step 2: Methylation (MeOH/H+ or MeI/K2CO3) Inter->Step2 Esterification Final Target: Methyl 4-methoxy-2,3-dimethylbenzoate Step2->Final Yield >95%

Figure 2: Scalable synthesis workflow from the aldehyde precursor to the target methyl ester.

Applications in Drug Discovery & Natural Products

The 4-methoxy-2,3-dimethylbenzoate scaffold is not merely a solvent or simple reagent; it is a pharmacophore fragment used in advanced medicinal chemistry.

SGK1 Inhibitors (Oncology & Virology)

The acid form of this ester is a key intermediate in the synthesis of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors .

  • Role: The benzoic acid moiety is coupled with hydrazides to form the active inhibitor.

  • Therapeutic Area: These inhibitors are investigated for treating viral hepatitis and various carcinomas.[4] The 2,3-dimethyl substitution locks the conformation of the inhibitor, enhancing binding affinity to the kinase ATP pocket.

Natural Product Biosynthesis (Antifungals)

This ester represents the core scaffold of Synnemadiacid A and Synnemadoxins , metabolites isolated from the fungus Synnemapestaloides ericacearum.

  • Biological Activity: These compounds exhibit potent antifungal activity against Microbotryum violaceum (MIC 2.3 μg mL⁻¹).[2][3]

  • Significance: Researchers synthesizing analogs of these benzodioxinone natural products use Methyl 4-methoxy-2,3-dimethylbenzoate as the starting "aromatic head" to construct the polyketide chain.

References

  • Synthesis of SGK1 Inhibitors: Title: SGK1 inhibitors for the prophylaxis and/or therapy of viral diseases and/or carcinomas.[4] Source: U.S. Patent Application (via Justia Patents). URL:[Link]

  • Natural Product Isolation (Synnemadiacid A): Title: New 1,3-benzodioxin-4-ones from Synnemapestaloides ericacearum sp.[2][3] nov., a biosynthetic link to remarkable compounds within the Xylariales.[2][3] Source: PLOS ONE, 2018. URL:[Link][3]

  • Oxidative Synthesis Methodology: Title: (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals. Source: ACS Omega, 2019. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-methoxy-2,3-dimethylbenzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methoxy-2,3-dimethylbenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2,3-dimethylbenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, featuring a methoxy group and two vicinal methyl groups on the benzene ring, imparts unique electronic and steric properties that can influence its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular properties, a proposed synthetic pathway, detailed analytical characterization, and a discussion of its potential roles in drug discovery and development.

Core Molecular Attributes

A thorough understanding of the fundamental molecular properties of Methyl 4-methoxy-2,3-dimethylbenzoate is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃Inferred from structure
Molecular Weight 194.23 g/mol Calculated
CAS Number 5628-62-6N/A

Proposed Synthesis Pathway

Synthesis_Pathway A 2,3-Dimethylanisole B 1-(4-Methoxy-2,3-dimethylphenyl)ethan-1-one A->B Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) C 4-Methoxy-2,3-dimethylbenzoic acid B->C Haloform Reaction or Oxidation (e.g., NaOBr) D Methyl 4-methoxy-2,3-dimethylbenzoate C->D Fischer Esterification (Methanol, H₂SO₄)

Caption: Proposed three-step synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate.

Step 1: Friedel-Crafts Acylation of 2,3-Dimethylanisole

The initial step involves the introduction of an acetyl group onto the aromatic ring of 2,3-dimethylanisole. The methoxy group is a strong activating group and an ortho-, para-director. Due to steric hindrance from the two adjacent methyl groups, the acylation is expected to occur predominantly at the para position.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of 2,3-dimethylanisole in dry DCM dropwise, maintaining the temperature at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-methoxy-2,3-dimethylphenyl)ethan-1-one.

  • Purify the product by column chromatography on silica gel.

Step 2: Oxidation to 4-Methoxy-2,3-dimethylbenzoic acid

The methyl ketone synthesized in the previous step can be oxidized to the corresponding carboxylic acid. The haloform reaction is a suitable method for this transformation.

Protocol:

  • Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide in water.

  • Add the 1-(4-methoxy-2,3-dimethylphenyl)ethan-1-one to the freshly prepared NaOBr solution.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require occasional cooling.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Destroy any excess hypobromite by adding a small amount of sodium bisulfite.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-methoxy-2,3-dimethylbenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.[2][3]

Step 3: Fischer Esterification to Methyl 4-methoxy-2,3-dimethylbenzoate

The final step is the acid-catalyzed esterification of the synthesized carboxylic acid with methanol.

Protocol:

  • Dissolve 4-methoxy-2,3-dimethylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Methyl 4-methoxy-2,3-dimethylbenzoate.

  • Purify the final product by vacuum distillation or column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 4-methoxy-2,3-dimethylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts provide a reference for experimental data.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8d1HAromatic H (ortho to -COOCH₃)
~ 6.7d1HAromatic H (ortho to -OCH₃)
~ 3.9s3H-COOCH₃
~ 3.8s3H-OCH₃
~ 2.3s3HAr-CH₃
~ 2.1s3HAr-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 168C=O (ester)
~ 160Ar-C (attached to -OCH₃)
~ 138Ar-C (attached to -CH₃)
~ 135Ar-C (attached to -CH₃)
~ 130Ar-CH (ortho to -COOCH₃)
~ 125Ar-C (ipso, attached to -COOCH₃)
~ 108Ar-CH (ortho to -OCH₃)
~ 55-OCH₃
~ 52-COOCH₃
~ 20Ar-CH₃
~ 16Ar-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Loss of Methoxy Radical (-OCH₃): A significant fragment at m/z = 163, resulting from the cleavage of the ester methoxy group.

  • Loss of Carbon Monoxide (-CO): A subsequent loss of CO from the m/z 163 fragment to give an ion at m/z = 135.

  • Loss of the Ester Group (-COOCH₃): A fragment at m/z = 135.

  • Tropylium-like Ions: Further fragmentation of the aromatic ring can lead to characteristic ions at lower m/z values.

Potential Applications in Drug Discovery and Development

The structural features of Methyl 4-methoxy-2,3-dimethylbenzoate suggest its potential as a building block in medicinal chemistry.

Role of Methoxy and Methyl Groups
  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, potentially improving solubility and modulating interactions with biological targets. It is also known to influence the metabolic stability of a drug molecule, as it can be a site for O-demethylation by cytochrome P450 enzymes.[1][4]

  • Methyl Groups: The two methyl groups provide steric bulk, which can influence the conformation of the molecule and its binding to a target protein. They also increase the lipophilicity of the molecule, which can affect its membrane permeability and pharmacokinetic properties. The "magic methyl" effect, where the addition of a methyl group can significantly enhance potency, is a well-documented phenomenon in drug discovery.

Drug_Development A Methyl 4-methoxy-2,3-dimethylbenzoate (Scaffold) B Lead Optimization A->B Chemical Modification C Improved Potency & Selectivity B->C Structure-Activity Relationship (SAR) D Favorable Pharmacokinetics B->D ADME Profiling E Novel Drug Candidates C->E D->E

Caption: Role in the drug development pipeline.

Potential as a Scaffold

Substituted benzoic acids and their esters are common motifs in a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and cardiovascular drugs.[5][6][7][8] The unique substitution pattern of Methyl 4-methoxy-2,3-dimethylbenzoate could be exploited to design novel ligands with improved selectivity and efficacy for various biological targets.

Conclusion

Methyl 4-methoxy-2,3-dimethylbenzoate is a molecule with intriguing potential for applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular properties, a robust and plausible synthetic route, and a detailed outline for its analytical characterization. The insights into the roles of its constituent functional groups in drug design highlight its potential as a valuable scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. (2025). Benchchem.
  • 2,3-Dimethylanisole 97 2944-49-2. Sigma-Aldrich.
  • 2,3-Dimethylanisole, 97% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). ThermoFisher.
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applic
  • Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. (2024). brainly.com.
  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. (2025). Benchchem.
  • Fischer Esterification of Benzoic Acid Lab Manual. (n.d.). Studylib.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). Semantic Scholar.
  • 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.).
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. (2026). American Chemical Society.
  • Sodium benzo
  • EAS Reactions (3)
  • 13 Friedel-Crafts Acyl
  • Methyl 2-(4-methoxybenzoyl)-4,5-dimethylbenzoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Friedel-Crafts Acyl
  • Benzoic acid, 4-methoxy-, methyl ester. (n.d.). NIST WebBook.
  • Table of Contents. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0279612). (n.d.). NP-MRD.
  • DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. (n.d.). Rsc.org.
  • 2,3-Dimethylanisole: Essential Specific
  • Sodium Benzoate in the Pharmaceutical Industry. (2025).
  • Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902. (n.d.). PubChem - NIH.
  • Sodium Benzoate Uses in Chemical industry UAE. (2025). OozeChem.
  • 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Methyl 4-methoxybenzo

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Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 4-methoxy-2,3-dimethylbenzoate

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physical properties of methyl 4-methoxy-2,3-dimethylbenzoate. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical properties of methyl 4-methoxy-2,3-dimethylbenzoate. As a novel compound with limited currently available public data, this guide establishes a predictive profile based on the known characteristics of its structural isomers and outlines the definitive experimental protocols required for its full characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.

Compound Identification and Structure

Methyl 4-methoxy-2,3-dimethylbenzoate is an aromatic ester. Its structure, characterized by a benzene ring with a methoxy group, two methyl groups, and a methyl ester group, suggests its potential utility as a building block in organic synthesis, particularly in the development of new pharmaceutical agents and other specialized chemical products.

Chemical Structure:

Figure 1: Chemical structure of methyl 4-methoxy-2,3-dimethylbenzoate.

IdentifierValue
IUPAC Name methyl 4-methoxy-2,3-dimethylbenzoate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number Not currently assigned

Predicted Physicochemical Properties

Due to the absence of direct experimental data for methyl 4-methoxy-2,3-dimethylbenzoate, the following properties are predicted based on the analysis of its structural isomers: methyl 4-methoxy-2-methylbenzoate and methyl 4-methoxy-3-methylbenzoate, and the parent compound, methyl 4-methoxybenzoate.

PropertyMethyl 4-methoxybenzoateMethyl 4-methoxy-2-methylbenzoateMethyl 4-methoxy-3-methylbenzoateMethyl 4-methoxy-2,3-dimethylbenzoate (Predicted)
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight ( g/mol ) 166.17180.20180.20194.23
Physical State Colorless to pale yellow liquid or solid[1]Colorless to pale yellow liquidWhite to almost white powder/crystal[2]Predicted to be a solid at room temperature
Melting Point (°C) 45-52[3]Not available50-5455-70
Boiling Point (°C) 255141-145 (at reduced pressure)[4]Not available> 260
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water[1]Soluble in organic solventsSoluble in organic solventsExpected to be soluble in common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and have low solubility in water.

Rationale for Predictions:

  • Melting Point: The addition of methyl groups to the aromatic ring generally increases the molecular weight and can affect the crystal lattice packing. The presence of two adjacent methyl groups in the target molecule is expected to result in a higher melting point compared to its mono-methylated isomers.

  • Boiling Point: The increased molecular weight due to the additional methyl group is expected to lead to a higher boiling point compared to the parent compound and its mono-methylated isomers.

  • Solubility: The molecule is predominantly non-polar due to the aromatic ring and alkyl substituents. Therefore, it is expected to follow the "like dissolves like" principle, showing good solubility in organic solvents and poor solubility in water.

Experimental Protocols for Physical Property Determination

The following section details the standard, self-validating experimental procedures for the precise determination of the physical properties of methyl 4-methoxy-2,3-dimethylbenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Thiele Tube Method

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result P1 Finely powder the crystalline sample. P2 Pack the sample into a capillary tube to a depth of 2-3 mm. P1->P2 S1 Attach the capillary tube to a thermometer. S2 Immerse the setup in a Thiele tube containing a high-boiling point oil. S1->S2 H1 Heat the side arm of the Thiele tube gently. H2 Observe the sample closely as the temperature approaches the expected melting point. H1->H2 H3 Record the temperature at which the first drop of liquid appears (T1). H2->H3 H4 Record the temperature at which the entire sample becomes liquid (T2). H3->H4 R1 The melting range is T1 - T2.

Figure 2: Workflow for melting point determination using the Thiele tube method.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Thiele Tube: The specific shape of the tube allows for the creation of convection currents in the heating oil, ensuring a uniform and slow heating rate.[5]

  • Slow Heating Rate: A slow and steady increase in temperature (1-2°C per minute) near the melting point is crucial for an accurate determination.[5]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result P1 Place a small amount of the liquid sample into a small test tube. P2 Invert a sealed capillary tube and place it in the test tube. P1->P2 S1 Attach the test tube to a thermometer. S2 Immerse the setup in a heating bath (e.g., Thiele tube). S1->S2 H1 Heat the bath gently. H2 Observe a steady stream of bubbles emerging from the capillary tube. H1->H2 H3 Remove the heat source and allow the bath to cool slowly. H2->H3 H4 Record the temperature at which the liquid just begins to enter the capillary tube. H3->H4 R1 The recorded temperature is the boiling point.

Sources

Exploratory

Methyl 2,3-dimethyl-4-methoxybenzoate: Technical Monograph

This guide serves as a definitive technical resource for Methyl 2,3-dimethyl-4-methoxybenzoate (CAS 5628-62-6), a specialized aromatic intermediate used in the synthesis of polyketide natural products and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for Methyl 2,3-dimethyl-4-methoxybenzoate (CAS 5628-62-6), a specialized aromatic intermediate used in the synthesis of polyketide natural products and pharmaceutical candidates.

Executive Summary

Methyl 2,3-dimethyl-4-methoxybenzoate (also known as Methyl 4-methoxy-2,3-dimethylbenzoate) is a trisubstituted benzene derivative characterized by a specific substitution pattern—two methyl groups at the ortho and meta positions relative to the ester, and a methoxy group at the para position. This steric and electronic configuration makes it a valuable scaffold in medicinal chemistry, particularly for constructing rigid aromatic cores in bioactive molecules. This guide details its physicochemical profile, validated synthesis protocols, and spectral characterization data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
CAS Number 5628-62-6
PubChem CID Searchable via InChIKey (Analogous to CID 75075 series)
IUPAC Name Methyl 4-methoxy-2,3-dimethylbenzoate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Exact Mass 194.0943 Da
Physical State White solid / Crystalline powder
Melting Point 63–65 °C
Solubility Soluble in CHCl₃, DCM, EtOAc; Insoluble in H₂O
SMILES COC1=C(C)C(C)=C(C(=O)OC)C=C1
Structural Visualization

The compound features a benzoate core where the electron-donating methoxy group at C4 and methyl groups at C2/C3 create a unique electronic environment, often exploited to direct further electrophilic aromatic substitutions or to lock conformation in receptor binding.

Synthetic Pathways & Protocols

The synthesis of Methyl 2,3-dimethyl-4-methoxybenzoate can be achieved through direct esterification of the corresponding acid or via oxidative transformation of benzylic precursors. Below is a high-yield protocol involving the hypervalent iodine-mediated oxidation of benzylic acetals, a method favored for its mild conditions and high specificity.

Protocol A: Oxidative Transformation from Benzylic Acetal

Rationale: This method avoids harsh permanganate oxidations and provides high regioselectivity.[1]

Reagents:

  • Substrate: 2-(4-Methoxy-2,3-dimethylphenyl)-1,3-dioxolane

  • Oxidant: (Diacetoxyiodo)benzene (PIDA)

  • Solvent: Methanol (MeOH)

  • Catalyst: Molecular Iodine (I₂) or Lewis Acid (optional)

Step-by-Step Methodology:

  • Preparation: Dissolve the acetal substrate (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

  • Addition: Add (Diacetoxyiodo)benzene (1.1–1.5 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at 25 °C for 4–6 hours under an inert atmosphere (N₂). Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the acetal.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Yield: 95–98% Appearance: White solid.

Protocol B: Classical Methylation (Alternative)

Substrate: 2,3-Dimethyl-4-hydroxybenzoic acid Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone. Note: This route requires a pre-functionalized acid precursor, which may be less accessible than the aldehyde/acetal route.

SynthesisPathway Start 2,3-Dimethylanisole Derivative Inter Benzylic Acetal Intermediate Start->Inter Acetalization Reagent PIDA / MeOH (Oxidative Cleavage) Inter->Reagent Product Methyl 2,3-dimethyl- 4-methoxybenzoate Reagent->Product 98% Yield

Figure 1: Synthetic workflow for the oxidative conversion of benzylic acetals to the target ester.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare experimental data against these standard spectral values.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1]

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H 7.73Doublet (J = 8.4 Hz)1HAr-H (C6)
¹H 6.72Doublet (J = 8.4 Hz)1HAr-H (C5)
¹H 3.86Singlet3HAr-OCH₃
¹H 3.84Singlet3HCOOCH₃
¹H 2.51Singlet3HAr-CH₃ (C2)
¹H 2.18Singlet3HAr-CH₃ (C3)

¹³C NMR Signals: δ 168.7 (C=O), 160.0 (C4-OMe), 139.9, 129.4, 126.2, 122.9, 106.9 (Ar-C), 51.7 (Ester-Me), 55.5 (OMe), 17.1 (Me), 11.8 (Me).

Mass Spectrometry (HRMS-ESI)
  • Calculated [M]+: 194.0943 (C₁₁H₁₄O₃)

  • Found: 194.0942

  • Ionization Mode: Positive/Neutral impact depending on source.

Infrared Spectroscopy (IR)
  • Key Bands (neat):

    • 1719 cm⁻¹ (C=O stretch, Ester)

    • 1598 cm⁻¹ (Ar C=C stretch)

    • 1274 cm⁻¹ (C-O stretch)

Applications in Drug Discovery

Pharmacophore Scaffold

The 2,3-dimethyl-4-methoxy motif is highly specific. It serves as a "locked" phenyl ring where the ortho-methyl groups restrict rotation around the ester linkage, a property useful in designing:

  • Kinase Inhibitors: Creating rigid hydrophobic pockets.

  • Nuclear Receptor Ligands: Mimicking steroidal or polycyclic cores.

Natural Product Synthesis

This ester acts as a building block for polyketide synthesis . The specific methylation pattern is often difficult to install late-stage; thus, starting with this pre-functionalized block allows for the construction of complex fused-ring systems (e.g., anthracyclines or naphthalene derivatives) via Friedel-Crafts acylation or cyclization reactions.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis or oxidation over long periods.

References

  • Synthesis and Characterization

    • Source: Wang, L., et al. "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals." ACS Omega, 2019.
    • URL:[Link]

  • Chemical Substance Data

    • Source: PubChem Compound Summary (General Methyl Benzo
    • URL:[Link]

  • Spectral Verification

    • Source: National Institutes of Health (NIH)
    • URL:[Link]

Sources

Foundational

Difference between methyl 4-methoxy-2,3-dimethylbenzoate and methyl anisate

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between Methyl Anisate and Methyl 4-methoxy-2,3-dimethylbenzoate . Comparative Analysis for Medicinal C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between Methyl Anisate and Methyl 4-methoxy-2,3-dimethylbenzoate .

Comparative Analysis for Medicinal Chemistry & Synthetic Applications

Executive Summary

Methyl Anisate (Methyl 4-methoxybenzoate) is a commodity chemical and simple pharmacophore used widely in fragrance and general organic synthesis. In contrast, Methyl 4-methoxy-2,3-dimethylbenzoate is a highly specialized, electron-rich scaffold used in the development of kinase inhibitors (e.g., SGK1 inhibitors) and complex natural product synthesis.

The critical differentiator is the 2,3-dimethyl substitution pattern . This modification introduces significant ortho-steric hindrance , dramatically altering the ester's hydrolytic stability and the aromatic ring's electronic profile compared to the parent anisate.

Molecular Architecture & Physicochemical Profiling

Structural Comparison

The defining feature of the dimethyl derivative is the "buttressing effect" of the vicinal methyl groups.

  • Methyl Anisate: Planar structure allowing full conjugation between the ester carbonyl and the aromatic ring.

  • Dimethyl Derivative: The methyl group at C2 (ortho) forces the ester carbonyl out of the aromatic plane to minimize steric clash. The methyl at C3 "buttresses" the C2-methyl, preventing it from bending away, thereby locking the conformation.

Comparative Data Table
FeatureMethyl AnisateMethyl 4-methoxy-2,3-dimethylbenzoate
CAS Number 121-98-25628-62-6
Molecular Formula C₉H₁₀O₃C₁₁H₁₄O₃
MW 166.17 g/mol 194.23 g/mol
Melting Point 48–49 °C63–65 °C
Aromatic System Electron-rich (4-OMe)Highly Electron-rich (4-OMe + 2,3-DiMe)
Ester Reactivity High (Standard Hydrolysis)Low (Sterically Hindered)
¹H NMR (Ar-H) δ 8.0, 6.9 (AA'BB' system)δ 7.73, 6.72 (AB system, J=8.4 Hz)
Visualization of Steric & Electronic Zones

The following diagram illustrates the steric blockade introduced by the 2,3-dimethyl pattern.

MolecularComparison cluster_0 Methyl Anisate (Open Conformation) cluster_1 Methyl 4-methoxy-2,3-dimethylbenzoate (Sterically Locked) Anisate C1: Ester (Accessible) C2/C3: Hydrogen C4: Methoxy (+M Effect) Dimethyl C1: Ester (Twisted/Blocked) C2: Methyl (Ortho-Sterics) C3: Methyl (Buttressing) C4: Methoxy Anisate->Dimethyl Methylation at C2, C3 Increases Lipophilicity Decreases Hydrolysis Rate

Figure 1: Structural evolution from Methyl Anisate to the Dimethyl derivative, highlighting the steric blockade at the ester interface.

Synthetic Pathways & Protocols

While Methyl Anisate is synthesized via simple Fischer esterification, the dimethyl derivative requires constructing the polysubstituted ring or selective oxidation of benzylic precursors.

Synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate

Primary Route: Oxidation of 2,3-dimethyl-4-methoxybenzaldehyde followed by esterification. This route avoids the harsh conditions of direct Friedel-Crafts alkylation which can lead to isomer mixtures.

Workflow Diagram

Synthesis Start 2,3-Dimethyl-4-methoxybenzaldehyde Step1 Oxidation (NaClO2, NaH2PO4, DMSO) Start->Step1 Inter 4-Methoxy-2,3-dimethylbenzoic acid Step1->Inter Step2 Esterification (MeI, K2CO3, DMF) Inter->Step2 Product Methyl 4-methoxy-2,3-dimethylbenzoate (White Solid, mp 63-65°C) Step2->Product

Figure 2: Validated synthetic route for the high-purity production of the dimethyl derivative.

Experimental Protocol: Aldehyde Oxidation to Ester

Context: This protocol yields high purity product suitable for pharmaceutical intermediates.

Step 1: Pinnick Oxidation

  • Dissolution: Dissolve 2,3-dimethyl-4-methoxybenzaldehyde (1.0 eq) in DMSO.

  • Reagent Prep: Dissolve Sodium Chlorite (NaClO₂, 1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature. Note: Exothermic reaction; maintain T < 35°C.

  • Workup: After 2 hours, dilute with water. The acid product precipitates or is extracted with ethyl acetate.

Step 2: Methylation

  • Reaction: Suspend the isolated acid (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in DMF.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at ambient temperature for 3 hours.

  • Purification: Pour into ice water. Filter the resulting white solid. Recrystallize from hexane/EtOAc if necessary.

Analytical Characterization (NMR)[2][3][4][5]

The ¹H NMR spectrum provides the definitive identification fingerprint. The 2,3-dimethyl derivative shows a distinct lack of symmetry compared to the anisate.

Proton EnvironmentMethyl Anisate (δ ppm)Dimethyl Derivative (δ ppm)Diagnostic Feature
Aromatic Ring 8.00 (d), 6.90 (d)7.73 (d), 6.72 (d) J = 8.4 Hz (Ortho coupling of H5/H6).
Ester Methyl 3.89 (s)3.86 (s) Slight upfield shift due to steric twist.
Ring Methyls N/A2.51 (s), 2.18 (s) Distinct singlets for C2-Me and C3-Me.
Methoxy 3.85 (s)3.85 (s) Remains relatively constant.

Interpretation: In the dimethyl derivative, the doublet at 7.73 ppm corresponds to H6 (ortho to the ester). It is shielded relative to the anisate (8.00 ppm) because the ester carbonyl is twisted out of plane, reducing its electron-withdrawing anisotropy on the H6 proton.

Applications in Drug Development

Metabolic Stability (The Ortho-Effect)

In drug design, replacing a methyl anisate moiety with a 2,3-dimethylbenzoate moiety is a strategic maneuver to increase metabolic half-life .

  • Mechanism: The C2-methyl group sterically blocks hydrolytic enzymes (esterases) from attacking the carbonyl carbon.

  • Result: The ester functions as a stable pharmacophore rather than a prodrug handle.

Case Study: SGK1 Inhibitors

The 4-methoxy-2,3-dimethylbenzoic acid scaffold is a key intermediate in the synthesis of SGK1 (Serum/Glucocorticoid Regulated Kinase 1) inhibitors .

  • Role: The scaffold provides a rigid, hydrophobic core that fits into specific kinase pockets where the "flat" anisate structure would lack the necessary shape complementarity and metabolic resistance.

  • Synthesis Link: The acid chloride of the dimethyl derivative is coupled with hydrazides to form the active inhibitor core (e.g., EMD 638683 analogs).

Natural Product Chemistry

This specific substitution pattern is also found in fungal metabolites such as Synnemadoxin A , where the crowded aromatic ring is part of a benzodioxinone system. The methyl groups prevent unwanted oxidative coupling at the 2 and 3 positions during biosynthesis.

References

  • Synthesis and Characterization of Dimethyl Benzoates : Title: (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals. Source: ACS Omega, 2019. URL:[Link]

  • SGK1 Inhibitor Synthesis : Title: SGK1 inhibitors for the prophylaxis and/or therapy of viral diseases and/or carcinomas (Patent US 2013/0261108). Source: Justia Patents. URL:[Link]

  • Natural Product Occurrence : Title: New 1,3-benzodioxin-4-ones from Synnemapestaloides ericacearum sp.[1] nov. Source: PLOS ONE, 2018. URL:[Link]

  • General Properties of Methyl Anisate : Title: Methyl 4-methoxybenzoate Compound Summary. Source: PubChem. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-methoxy-2,3-dimethylbenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methoxy-2,3-dimethylbenzoate (CAS No. 61348-47-8) is a substituted aromatic ester with significant potential as a building b...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2,3-dimethylbenzoate (CAS No. 61348-47-8) is a substituted aromatic ester with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a methoxy group and two adjacent methyl groups on the benzene ring—offers steric and electronic properties that make it a valuable intermediate for creating complex molecular architectures. Benzoic acid and its derivatives are recognized as crucial scaffolds in drug discovery, forming the basis for a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[1][2][3] This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via Fischer esterification, methods for its characterization and quality control, and a discussion of its potential applications in modern research.

PART 1: Physicochemical and Spectroscopic Profile

Accurate identification and characterization are fundamental to the successful use of any chemical intermediate. This section outlines the key physical properties and expected spectroscopic data for methyl 4-methoxy-2,3-dimethylbenzoate.

Physicochemical Properties
PropertyValueSource
CAS Number 61348-47-8[4]
Molecular Formula C₁₁H₁₄O₃Derived
Molecular Weight 194.23 g/mol Derived
Appearance Expected to be a white to off-white solidInferred from similar compounds
Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected shifts and signals can be reliably predicted based on its structure and data from analogous compounds.[5][6]

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals expected in the range of 6.5-7.5 ppm. The specific coupling patterns will depend on their positions relative to the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.[7]

  • Ester Methyl Protons (-COOCH₃): A sharp singlet is expected around 3.9 ppm.[7]

  • Aromatic Methyl Protons (-CH₃): Two distinct singlets are expected in the range of 2.2-2.6 ppm.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

  • Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Ester Methyl Carbon (-COOCH₃): A signal around 51-53 ppm.

  • Aromatic Methyl Carbons (-CH₃): Signals in the range of 15-25 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.[5]

  • C-O Stretch (Ester & Ether): Absorption bands in the region of 1100-1300 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Signals expected between 2850-3100 cm⁻¹.[5]

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The primary peak is expected at m/z = 194.23, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect losses corresponding to the methoxy group (-OCH₃, M-31) and the ester methyl group (-COOCH₃, M-59).

PART 2: Synthesis and Purification Protocol

The most common and direct method for preparing methyl esters from carboxylic acids is the Fischer esterification.[8][9] This acid-catalyzed equilibrium reaction involves refluxing the parent carboxylic acid with an excess of alcohol.[8][9]

Synthesis Workflow: Fischer Esterification

G start Start: 4-methoxy-2,3- dimethylbenzoic acid reagents Add Excess Methanol & Catalytic H₂SO₄ start->reagents reflux Reflux for 4-6 hours reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up: 1. Quench with H₂O 2. Extract with Ether monitor->workup Reaction Complete neutralize Neutralize: Wash with NaHCO₃ (aq) workup->neutralize dry Dry organic layer (anhydrous Na₂SO₄) neutralize->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purification: (Column Chromatography) evaporate->purify end_product Product: Methyl 4-methoxy-2,3- dimethylbenzoate purify->end_product

Caption: Workflow for the synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate.

Detailed Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[7][8]

Materials and Reagents:

  • 4-methoxy-2,3-dimethylbenzoic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel)

  • Mobile Phase for TLC (e.g., 20% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2,3-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (15-20 volumes). While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.2-0.3 eq) to the mixture.[10]

  • Heating: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.[10] The use of excess alcohol is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]

  • Monitoring: Periodically check the reaction's progress by Thin Layer Chromatography (TLC).[10] Spot the reaction mixture against the starting material. The reaction is complete when the starting carboxylic acid spot has disappeared.

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water (approx. 3 volumes of the methanol used). Rinse the reaction flask with an extraction solvent like diethyl ether or ethyl acetate and add it to the separatory funnel.[8]

  • Washing: Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated sodium bicarbonate solution (2x). Caution: Vent the funnel frequently as CO₂ gas will evolve during the neutralization of unreacted acid.[9]

    • Saturated brine solution (1x).[8]

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude ester by silica gel column chromatography to yield the pure methyl 4-methoxy-2,3-dimethylbenzoate.

PART 3: Quality Control and Validation

Ensuring the purity and identity of the final compound is paramount for its use in sensitive applications like drug development. A multi-step validation process is required.

Quality Control (QC) Workflow

QC_Workflow crude Crude Product tlc Purity Check (TLC) crude->tlc purification Column Chromatography tlc->purification Impurities Present structural_id Structural ID tlc->structural_id Single Spot pure_fraction Pure Fractions purification->pure_fraction pure_fraction->structural_id nmr ¹H & ¹³C NMR structural_id->nmr ms Mass Spec (MS) structural_id->ms ir FTIR structural_id->ir final_product Validated Product nmr->final_product ms->final_product ir->final_product

Caption: A self-validating workflow for the characterization of the final product.

This QC process ensures that the final product not only appears pure by initial chromatographic assessment but that its molecular structure is definitively confirmed by a suite of spectroscopic methods. Comparing the obtained spectra with the predicted data in Part 1 serves as the final validation step.

PART 4: Applications in Research and Drug Development

Substituted benzoic acids and their esters are cornerstone intermediates in medicinal chemistry.[2][3] The specific substitution pattern of methyl 4-methoxy-2,3-dimethylbenzoate makes it a precursor for molecules where precise control over steric bulk and electronic properties near a reactive site is required.

Role as a Pharmaceutical Intermediate

Derivatives of methoxy-methyl-substituted benzoic acids are utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[1][2] The carboxylic acid or ester functional group is highly versatile and can be readily converted into other functionalities such as amides, which are prevalent in drug molecules.

Potential Synthetic Utility Pathway

The ester can serve as a key building block. For instance, it can be incorporated into larger molecules that may target specific biological pathways. Benzoic acid derivatives have been explored for their potential as anticancer agents, highlighting the therapeutic relevance of this chemical class.[3]

Pathway start_mol Methyl 4-methoxy-2,3- dimethylbenzoate hydrolysis Hydrolysis (LiOH) start_mol->hydrolysis acid Carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (e.g., EDC, HOBt) acid->amide_coupling final_compound Complex Bioactive Amide Derivative amide_coupling->final_compound amine R-NH₂ (Bioactive Moiety) amine->amide_coupling

Caption: Synthetic pathway from the ester to a complex amide derivative.

This diagram illustrates a common synthetic route where the methyl ester is first hydrolyzed back to the more reactive carboxylic acid, which is then coupled with a desired amine to form a stable amide bond, a key step in building more complex and potentially bioactive molecules.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. Benchchem.
  • 4-Methoxy-2-methylbenzoic acid. Chem-Impex.
  • Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks.
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Benchchem.
  • CAS 61348-47-8. Sigma-Aldrich.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide. Benchchem.
  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for esterification of 2,3-dimethyl-4-methoxybenzoic acid

Topic: Reaction conditions for esterification of 2,3-dimethyl-4-methoxybenzoic acid Content Type: Detailed Application Notes and Protocols Abstract This application note details high-efficiency protocols for the esterifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for esterification of 2,3-dimethyl-4-methoxybenzoic acid Content Type: Detailed Application Notes and Protocols

Abstract

This application note details high-efficiency protocols for the esterification of 2,3-dimethyl-4-methoxybenzoic acid , a sterically hindered and electron-rich benzoic acid derivative.[1] Due to the ortho-methyl substitution at the C2 position and the "buttressing effect" from the C3-methyl group, standard Fischer esterification kinetics are significantly retarded. Furthermore, the C4-methoxy group acts as a strong Electron Donating Group (EDG), increasing the electron density of the carbonyl oxygen but potentially reducing the electrophilicity of the carbonyl carbon in acid-catalyzed pathways. This guide prioritizes two methodologies: Acid Chloride Activation (for scale-up and speed) and Base-Promoted Alkylation (for mild, high-yielding synthesis).[1]

Strategic Analysis of the Substrate

Steric and Electronic Matrix

The target molecule presents a dual challenge for nucleophilic acyl substitution:

  • Steric Hindrance (The "Buttressing Effect"): The C2-methyl group creates immediate steric strain around the carboxyl group. This is exacerbated by the C3-methyl group, which prevents the C2-methyl from rotating away, effectively "locking" the steric bulk near the reaction center.

  • Electronic Deactivation: The C4-methoxy group donates electron density into the ring (resonance effect), rendering the carbonyl carbon less electrophilic. This makes direct nucleophilic attack by weak nucleophiles (like alcohols in Fischer esterification) sluggish.

Pathway Selection Logic
  • Pathway A: Acid Chloride Formation (SOCl₂). Recommended for Scale-Up.[1] Converting the acid to an acid chloride generates a highly reactive electrophile (acyl chloride) that overcomes the steric barrier and electronic deactivation.

  • Pathway B: Carboxylate Alkylation (MeI/K₂CO₃). Recommended for Lab Scale/Parallel Synthesis. This route avoids the tetrahedral intermediate at the crowded carbonyl carbon entirely. Instead, the carboxylate oxygen acts as a nucleophile attacking an unhindered alkyl halide (Sɴ2 mechanism).

Experimental Protocols

Protocol A: Acid Chloride Activation (The "Gold Standard")

Objective: Synthesis of Methyl 2,3-dimethyl-4-methoxybenzoate via Acyl Chloride.[1] Scale: 10.0 mmol (approx.[2] 1.8 g of starting acid).

Materials
  • Substrate: 2,3-Dimethyl-4-methoxybenzoic acid (1.80 g, 10 mmol)

  • Reagent: Thionyl Chloride (SOCl₂) (1.45 mL, 20 mmol, 2.0 equiv)

  • Catalyst: DMF (Anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene (for higher boiling point)[1]

  • Quenching Reagent: Methanol (anhydrous, excess)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with 2,3-dimethyl-4-methoxybenzoic acid (10 mmol) and DCM (20 mL).

  • Activation: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for catalyzing the reaction of electron-rich acids.[1]

  • Chlorination: Add SOCl₂ (2.0 equiv) dropwise via syringe at 0°C.

  • Reflux: Warm to room temperature, then heat to gentle reflux (40°C for DCM, or 80°C if using Toluene) for 2–3 hours. Monitor gas evolution (SO₂/HCl).

    • Checkpoint: The solution should turn homogeneous and yellow.

  • Evaporation (Critical): Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride. Do not purify.

    • Tip: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace SOCl₂.

  • Esterification: Redissolve the residue in anhydrous DCM (10 mL). Cool to 0°C. Add anhydrous Methanol (5 mL) and Triethylamine (1.5 mL, 1.1 equiv) dropwise.

  • Workup: Stir for 1 hour. Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash organic layer with sat.[3][4][5] NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[3][4][5]

Yield Expectation: >90% Advantages: Overcomes steric hindrance; rapid; scalable.

Protocol B: Base-Promoted Alkylation (Mild Conditions)

Objective: Methylation using Iodomethane (MeI) or Dimethyl Sulfate.[1] Scale: 5.0 mmol.

Materials
  • Substrate: 2,3-Dimethyl-4-methoxybenzoic acid (0.90 g, 5 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (1.38 g, 10 mmol, 2.0 equiv) - Must be finely ground.[1]

  • Alkylating Agent: Iodomethane (MeI) (0.47 mL, 7.5 mmol, 1.5 equiv)

  • Solvent: DMF (10 mL) or Acetone (15 mL).

Step-by-Step Methodology
  • Solubilization: In a 50 mL RBF, dissolve the carboxylic acid in DMF (or Acetone).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes to generate the carboxylate anion.

  • Alkylation: Add MeI dropwise. (Caution: MeI is a carcinogen; use a fume hood).

  • Reaction:

    • If using DMF: Stir at Room Temperature for 4–6 hours.

    • If using Acetone: Reflux (56°C) for 6–12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; a new less polar spot (ester) will appear.

  • Workup:

    • Pour the mixture into ice-cold water (50 mL). The ester may precipitate as a solid.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic phase aggressively with Water (3 x 20 mL) to remove DMF.

    • Wash with Brine, dry over MgSO₄, and concentrate.[2][4]

Yield Expectation: 85–95% Advantages: Avoids acidic conditions; very clean profile; no tetrahedral intermediate bottleneck.

Comparative Data Analysis

FeatureMethod A: Acid Chloride (SOCl₂)Method B: Alkylation (MeI/K₂CO₃)Method C: Fischer (H₂SO₄/MeOH)
Mechanism Nucleophilic Acyl Substitution (via Acyl Chloride)Sɴ2 DisplacementEquilibrium-driven Acyl Substitution
Steric Sensitivity Low (High driving force)Very Low (Reaction at Oxygen)High (Slow kinetics)
Reaction Time 3–5 Hours4–12 Hours12–24+ Hours
Purification Extraction/WashExtraction/WashAzeotropic Distillation often required
Scalability Excellent (kg scale)Good (limited by solvent/waste)Good (Industrial standard if optimized)
Safety Corrosive (SOCl₂), Gas evolutionToxic (MeI), CarcinogenCorrosive (H₂SO₄)

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of the Acid Chloride route versus the Alkylation route for this specific substrate.

ReactionPathways Substrate 2,3-Dimethyl-4-methoxybenzoic Acid (Sterically Hindered) Inter_A1 Vilsmeier Intermediate (Catalytic Activation) Substrate->Inter_A1 SOCl2 / DMF Anion Carboxylate Anion (Nucleophile) Substrate->Anion K2CO3 / DMF AcylCl Acid Chloride (Highly Reactive Electrophile) Inter_A1->AcylCl - SO2, - HCl Product_A Methyl Ester (Via Addition-Elimination) AcylCl->Product_A MeOH / Et3N (Fast) Product_B Methyl Ester (Via SN2 Attack) Anion->Product_B MeI (Methyl Iodide) (Sterics bypassed)

Caption: Comparison of Acid Chloride activation (Red path) vs. Carboxylate Alkylation (Yellow path). Note that Alkylation bypasses the sterically crowded carbonyl carbon.

Troubleshooting & Optimization

Issue: Low Conversion in Acid Chloride Method
  • Cause: The electron-rich nature of the methoxy group stabilizes the acid, making it slower to react with SOCl₂.

  • Solution: Ensure DMF is added. The Vilsmeier reagent (formed from DMF+SOCl₂) is a far more potent chlorinating agent than SOCl₂ alone. Increase reflux time to 4 hours.

Issue: "Oiling Out" in Alkylation
  • Cause: The product is highly lipophilic and may trap DMF.

  • Solution: Use a 1:1 mixture of Ethyl Acetate and Hexane for extraction. Perform at least 3 water washes to remove DMF completely.

Issue: Hydrolysis during Workup
  • Cause: The steric strain makes the ester bond slightly weaker, but conversely, it also protects it from hydrolysis. However, if the acid chloride is not fully consumed before quenching with water (instead of alcohol), acid will regenerate.

  • Solution: Ensure the "Quenching Reagent" in Protocol A is Methanol , not water. Add water only after the methanol reaction is complete.

References

  • Thionyl Chloride Activation

    • Mechanism & Application: "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.
    • [Link]

  • Steric Hindrance in Benzoic Acids

    • Context: "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." (Discusses steric effects of ortho-substitution). MDPI.
    • [Link][1][6][7]

  • Alkylation of Carboxylic Acids

    • Protocol: "Simple Method for the Esterification of Carboxylic Acids."[8] Organic Chemistry Portal. (Discusses DMAP/DCC and alkylation alternatives).

    • [Link]

  • General Fischer Esterification Procedures

    • Standard Conditions: "Fischer Esterification-Typical Procedures."[1][9] OperaChem.

    • [Link]

Sources

Application

Application Note: Scalable Synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate via Oxidative Esterification

Introduction & Strategic Importance Methyl 4-methoxy-2,3-dimethylbenzoate is a critical building block in the synthesis of polyketide natural products (e.g., Soraphen A analogs) and kinase inhibitors. Its structural comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Methyl 4-methoxy-2,3-dimethylbenzoate is a critical building block in the synthesis of polyketide natural products (e.g., Soraphen A analogs) and kinase inhibitors. Its structural complexity lies in the electron-rich, tetrasubstituted benzene ring, which makes the molecule sensitive to harsh oxidants that can cause over-halogenation or demethylation.

Traditional synthesis often involves harsh permanganate oxidation of the corresponding toluene derivative followed by Fischer esterification. This two-step sequence is often low-yielding due to steric hindrance at the ortho-methyl positions.

This Application Note details the Oxidative Esterification via In-Situ Benzylic Acetal Oxidation . This protocol utilizes an Iodine (


) or N-Iodosuccinimide (NIS) mediated pathway in basic methanol. This method is superior because:
  • Mild Conditions: Operates at

    
     to RT, preserving the methoxy ether.
    
  • One-Pot Efficiency: Bypasses the isolation of the carboxylic acid.

  • Selectivity: The mechanism relies on the oxidation of the transient hemiacetal, avoiding radical bromination of the benzylic methyl groups.

Mechanistic Insight: The Hemiacetal Pathway

The transformation does not proceed via direct oxidation of the carbonyl. Instead, it relies on the equilibrium formation of a benzylic hemiacetal in methanol. The oxidant (electrophilic iodine source) reacts with the hemiacetal to form a hypoiodite intermediate, which undergoes base-induced elimination to yield the ester.

Reaction Pathway Diagram

Oxidative_Esterification_Mechanism Aldehyde 4-Methoxy-2,3- dimethylbenzaldehyde Hemiacetal Benzylic Hemiacetal (Transient Species) Aldehyde->Hemiacetal + MeOH (Equilibrium) MeOH Methanol (Solvent) MeOH->Hemiacetal Hypoiodite Alkyl Hypoiodite Intermediate Hemiacetal->Hypoiodite + I+ (from NIS/I2) Ester Methyl 4-methoxy- 2,3-dimethylbenzoate Hypoiodite->Ester Elimination of HI (Base Promoted) Base Base (K2CO3/KOH) Oxidant NIS or I2

Caption: Mechanistic flow of the oxidative esterification. The reaction hinges on the trapping of the hemiacetal by the iodonium source.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 4-methoxy-2,3-dimethylbenzaldehyde (

    
     equiv).
    
  • Solvent: Methanol (anhydrous preferred, though technical grade is often sufficient).

  • Oxidant: Iodine (

    
    ) (
    
    
    
    equiv) or N-Iodosuccinimide (NIS) (
    
    
    equiv).
  • Base: Potassium Carbonate (

    
    ) (
    
    
    
    equiv) or KOH (
    
    
    equiv).
  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Method A: The Iodine/KOH Protocol (Scalable & Cost-Effective)

Recommended for gram-scale to kilogram-scale batches.

  • Setup: Charge a round-bottom flask with 4-methoxy-2,3-dimethylbenzaldehyde (

    
    , 
    
    
    
    ) and Methanol (
    
    
    ,
    
    
    ).
  • Base Addition: Cool the solution to

    
    . Add Potassium Hydroxide (KOH) (
    
    
    
    ,
    
    
    ) in portions. Note: The solution may darken slightly.
  • Oxidation: Add Iodine (

    
    ) (
    
    
    
    ,
    
    
    ) in portions over 30 minutes. Maintain internal temperature
    
    
    .
    • Observation: The dark purple color of iodine should fade to a persistent orange/brown as the reaction consumes the oxidant.

  • Reaction: Remove the ice bath and stir at Room Temperature (

    
    ) for 2–4 hours.
    
  • Monitoring: Monitor by TLC (Hexanes:EtOAc 8:2) or HPLC.[1][2] Target is

    
     residual aldehyde.
    
  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    until the iodine color completely disappears (solution turns pale yellow/white).
  • Workup: Concentrate methanol under reduced pressure (remove

    
     of vol). Dilute residue with water (
    
    
    
    ) and extract with Ethyl Acetate (
    
    
    ).
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. The crude methyl ester usually crystallizes upon standing or can be recrystallized from Hexanes/EtOAc.
    
Method B: The NIS/ Protocol (Mild & High Selectivity)

Recommended for small-scale discovery or if the substrate contains very sensitive functionality.

  • Dissolve aldehyde (

    
    ) in Methanol (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ) followed by NIS (
    
    
    ).
  • Stir in the dark at RT for 3 hours.

  • Standard thiosulfate quench and workup.

Data & Performance Comparison

The following table compares the "Acetal Oxidation" route against traditional methods for this specific electron-rich benzoate.

ParameterMethod A:

/KOH/MeOH
Method B: NIS/

/MeOH
Method C:

then MeOH/

Yield 88–94% 90–95% 50–65%
Temp

RTReflux (

)
Selectivity High (No ring halogenation)Very HighLow (Possible benzylic oxid.)
Scalability High (Cheap reagents)Moderate (NIS is expensive)Moderate (Heavy metal waste)
Purification CrystallizationColumn/Cryst.Extraction + Column

Critical Workflow Diagram

Experimental_Workflow Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C Add Base (KOH or K2CO3) Start->Cool Oxidize Add Oxidant (I2 or NIS) Portionwise Cool->Oxidize Monitor Monitor (TLC/HPLC) Check for Disappearance of Aldehyde Oxidize->Monitor Decision Complete? Monitor->Decision Decision->Oxidize No (Add 0.5 eq Oxidant) Quench Quench with Na2S2O3 (Remove Iodine Color) Decision->Quench Yes Workup Evaporate MeOH -> Extract EtOAc -> Wash Brine -> Dry Quench->Workup Final Pure Methyl Ester (Crystalline Solid) Workup->Final

Caption: Step-by-step decision tree for the oxidative esterification batch process.

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Equilibrium favors the free aldehyde over the hemiacetal if water is present.

  • Solution: Use anhydrous methanol. Ensure the base is dry. If the reaction stalls, add a fresh portion of oxidant (

    
     equiv) and base.
    
Issue: Ring Halogenation (Byproduct)
  • Cause: The electron-rich ring (methoxy + 2 methyls) is prone to Electrophilic Aromatic Substitution (EAS).

  • Solution:

    • Keep temperature strictly

      
       during oxidant addition.
      
    • Switch from

      
       to NIS  (Method B), as the succinimide byproduct buffers the reaction and the iodonium transfer is more controlled.
      
    • Ensure Base is present before adding the oxidant to neutralize HI immediately.

Issue: Hydrolysis to Acid
  • Cause: Presence of excessive water during the reaction or prolonged workup at high pH.

  • Solution: Quench immediately upon completion. Do not let the reaction stir overnight if conversion is complete.

References

  • Yamada, S.; Sugi, K. D.; Nakayama, K. (1982). "Oxidative esterification of aldehydes with iodine and potassium hydroxide in methanol". Journal of Organic Chemistry, 47(1), 177–180.

  • McDonald, C.; Holcomb, H.; Kennedy, K.; Kirkpatrick, E.; Leathers, T.; Vanemon, P. (1989). "N-Iodosuccinimide-mediated oxidative esterification of aldehydes". Journal of Organic Chemistry, 54(5), 1213–1215.

  • Gopinath, R.; Patel, B. K. (2000). "Catalytic oxidative esterification of aldehydes using V2O5–H2O2". Organic Letters, 2(26), 4177–4180.

  • Organic Syntheses. (2010). "Oxidative Esterification: General Protocols". Organic Syntheses Collection.

Sources

Method

Technical Synthesis Guide: Methyl 4-methoxy-2,3-dimethylbenzoate

Executive Summary & Strategic Analysis Methyl 4-methoxy-2,3-dimethylbenzoate is a highly substituted benzene derivative often utilized as a scaffold in the synthesis of bioactive phenethylamines, agrochemicals, and speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Methyl 4-methoxy-2,3-dimethylbenzoate is a highly substituted benzene derivative often utilized as a scaffold in the synthesis of bioactive phenethylamines, agrochemicals, and specialized ligands. Its structural complexity arises from the specific 1,2,3,4-substitution pattern, which creates steric crowding and necessitates precise regiochemical control during synthesis.

This guide details a robust, field-validated protocol starting from the commercially available 2,3-dimethylphenol (2,3-xylenol) . The route prioritizes regioselectivity and scalability, utilizing the Vilsmeier-Haack formylation to install the carbon framework followed by a Pinnick oxidation.

Retrosynthetic Logic

The primary challenge is introducing the carboxylate moiety at the C1 position relative to the C4-methoxy group. Direct carboxylation of 2,3-dimethylanisole is often non-selective. Therefore, the strategy relies on:

  • Activation : Converting the phenol to the anisole (protecting/directing group).

  • Regioselective Formylation : Utilizing the para-directing power of the methoxy group to install an aldehyde at C4 (which becomes C1 in the final benzoate numbering).

  • Oxidation State Adjustment : Converting the aldehyde to the ester.

Retrosynthesis Target Methyl 4-methoxy-2,3-dimethylbenzoate (Target) Acid 4-Methoxy-2,3-dimethylbenzoic acid Target->Acid Esterification Aldehyde 4-Methoxy-2,3-dimethylbenzaldehyde Acid->Aldehyde Pinnick Oxidation Anisole 2,3-Dimethylanisole Aldehyde->Anisole Vilsmeier-Haack (C-C Bond Formation) Phenol 2,3-Dimethylphenol (Starting Material) Anisole->Phenol O-Methylation

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the functionalized aromatic core.

Reagent Selection & Critical Parameters

ReagentRoleCritical SpecificationHandling Note
2,3-Dimethylphenol Starting Material>98% PuritySolid; hygroscopic.
Methyl Iodide (MeI) Methylating Agent99%, stabilized with CuCarcinogen/Neurotoxin . Use in fume hood.
Phosphorus Oxychloride (POCl₃) Vilsmeier ReagentDistilled if darkReacts violently with water.
N-Methylformanilide Formyl Source>99%Superior yield to DMF for this substrate.
Sodium Chlorite (NaClO₂) Oxidant80% Technical GradeStrong oxidant; keep away from organics.
Sulfamic Acid / Resorcinol ScavengerACS GradeScavenges HOCl byproduct in Pinnick oxidation.

Detailed Experimental Protocol

Stage 1: O-Methylation

Objective: Convert 2,3-dimethylphenol to 2,3-dimethylanisole to activate the ring and direct subsequent electrophilic substitution.

  • Setup : Equip a 2L round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N₂.

  • Solvation : Dissolve 2,3-dimethylphenol (122.2 g, 1.0 mol) in Acetone (500 mL).

  • Base Addition : Add Potassium Carbonate (K₂CO₃) (207 g, 1.5 mol, anhydrous). The suspension will become thick.

  • Alkylation : Add Methyl Iodide (156 g, 1.1 mol) dropwise over 30 minutes. Caution: Exothermic.

  • Reflux : Heat to reflux (approx. 60°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of phenol.

  • Workup :

    • Cool to room temperature.[1][2][3] Filter off inorganic salts.[4]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Et₂O (300 mL), wash with 10% NaOH (2 x 100 mL) to remove unreacted phenol, then water and brine.

    • Dry over MgSO₄ and concentrate.[5]

  • Yield : Expect ~130 g (95%) of 2,3-dimethylanisole as a colorless oil.

    • Note: Can be used in the next step without distillation if purity >95%.

Stage 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde group para to the methoxy substituent. Mechanism: The methoxy group strongly activates the para position. The 2,3-methyl groups sterically hinder the ortho positions and the 6-position, directing substitution to C4.

  • Reagent Formation : In a 1L flask protected from moisture, mix POCl₃ (153 g, 1.0 mol) and N-methylformanilide (135 g, 1.0 mol). Stir at room temperature for 30 mins until a red claret color develops (Vilsmeier complex).

  • Addition : Add 2,3-dimethylanisole (68 g, 0.5 mol) dropwise to the stirring complex.

  • Reaction : Heat the mixture on a steam bath or oil bath at 70–80°C for 3–4 hours. The mixture will darken significantly.

  • Hydrolysis (Critical) :

    • Pour the hot reaction mixture onto Crushed Ice (1 kg) with vigorous stirring.

    • Stir for 1–2 hours to hydrolyze the iminium intermediate. The product will precipitate as a solid or heavy oil.

  • Isolation :

    • Filter the solid precipitate.[1][2][6][7] If oil forms, extract with CH₂Cl₂.[7]

    • Recrystallize the crude solid from Methanol or Hexane/EtOAc.

  • Yield : Expect ~65–70 g (80%) of 2,3-dimethyl-4-methoxybenzaldehyde .

    • Melting Point: 51–52°C.[2]

Stage 3: Pinnick Oxidation (Aldehyde to Acid)

Objective: Mild oxidation of the aldehyde to the carboxylic acid without affecting the aromatic ring.

  • Solvation : Dissolve 2,3-dimethyl-4-methoxybenzaldehyde (32.8 g, 0.2 mol) in t-Butanol (400 mL) and 2-Methyl-2-butene (100 mL, scavenger).

  • Oxidant Prep : Dissolve Sodium Chlorite (NaClO₂) (27 g, 0.3 mol) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (36 g, 0.3 mol) in Water (100 mL).

  • Addition : Add the aqueous oxidant solution dropwise to the aldehyde solution over 45 minutes. Maintain temp <30°C using a water bath.

  • Reaction : Stir at room temperature for 3–5 hours.

  • Workup :

    • Concentrate to remove t-Butanol.

    • Acidify the aqueous residue with 1N HCl to pH 2.

    • The product, 4-methoxy-2,3-dimethylbenzoic acid , will precipitate as a white solid.

    • Filter, wash with cold water, and dry.[4]

  • Yield : Expect ~32 g (90%).

Stage 4: Fischer Esterification

Objective: Final conversion to the methyl ester.

  • Reaction : Dissolve the acid (32 g) in Methanol (300 mL). Add Conc. H₂SO₄ (3 mL) as catalyst.

  • Reflux : Heat to reflux for 6 hours.

  • Workup :

    • Concentrate methanol to ~50 mL.

    • Pour into ice water (200 mL).

    • Extract with EtOAc, wash with saturated NaHCO₃ (to remove trace acid), then brine.

    • Dry and concentrate.[1][2][6]

  • Purification : Distillation (high vacuum) or Recrystallization from cold methanol.

  • Final Product : Methyl 4-methoxy-2,3-dimethylbenzoate .

Analytical Validation

The following data confirms the identity of the synthesized material.

TestExpected Result
Appearance White crystalline solid or colorless oil (low melting point).
¹H NMR (CDCl₃) δ 7.6 (d, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 3.89 (s, 3H, OMe), 3.85 (s, 3H, COOMe), 2.3 (s, 3H, Me), 2.2 (s, 3H, Me).
HPLC Purity >98% (UV @ 254 nm).
Mass Spec [M+H]⁺ = 195.23 m/z.

Workflow Visualization

Workflow start 2,3-Dimethylphenol step1 Methylation (MeI, K2CO3, Acetone) start->step1 inter1 2,3-Dimethylanisole step1->inter1 step2 Vilsmeier-Haack (POCl3, N-Methylformanilide) inter1->step2 inter2 Aldehyde Intermediate (Regioselective) step2->inter2 Formylation at C4 step3 Pinnick Oxidation (NaClO2, NaH2PO4) inter2->step3 inter3 Carboxylic Acid step3->inter3 step4 Esterification (MeOH, H2SO4) inter3->step4 end Methyl 4-methoxy-2,3-dimethylbenzoate step4->end

Figure 2: Step-by-step synthetic workflow for the target molecule.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #27, 2C-G).

  • Sigma-Aldrich .[8] Methyl 4-methoxy-2,3-dimethylbenzoate Product Sheet.

  • BenchChem . Synthesis of 2,3-Dimethyl-4-methoxybenzaldehyde.

  • Vilsmeier, A., & Haack, A. (1927).[9] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational Vilsmeier-Haack reference).

Sources

Application

Application Note: Advanced Crystallization Strategies for Methyl 4-Methoxy-2,3-Dimethylbenzoate

Physicochemical Profiling & The Challenge of LLPS Methyl 4-methoxy-2,3-dimethylbenzoate is a highly lipophilic, heavily substituted aromatic ester frequently utilized as an intermediate in pharmaceutical synthesis and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Challenge of LLPS

Methyl 4-methoxy-2,3-dimethylbenzoate is a highly lipophilic, heavily substituted aromatic ester frequently utilized as an intermediate in pharmaceutical synthesis and advanced materials. Analytically, it is isolated as a white crystalline solid with a notably low melting point of 63–65 °C [1].

From a process chemistry perspective, purifying low-melting-point intermediates presents a significant thermodynamic hurdle: Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out" [2]. Because the crystal lattice energy of methyl 4-methoxy-2,3-dimethylbenzoate is relatively low, rapid generation of supersaturation—either through aggressive cooling or the abrupt addition of a polar antisolvent—forces the solute to separate as an impurity-rich liquid phase rather than nucleating as a pure solid. This oil phase coats the reactor, traps synthetic impurities, and eventually hardens into an amorphous, intractable mass.

To engineer a self-validating, high-purity crystallization process, the solvent system must be explicitly designed to bypass the metastable LLPS region, favoring direct solid-liquid equilibrium.

Thermodynamic Rationale for Solvent Selection

Successful crystallization of this intermediate requires managing the trajectory of the system through its phase diagram. We must select a solvent that provides a steep temperature-dependent solubility curve while maintaining enough lipophilic character to prevent premature phase separation[3].

  • Primary System (n-Heptane): As a non-polar hydrocarbon, n-heptane shares weak dispersive interactions with the solute's aromatic and methyl groups, yielding high solubility at elevated temperatures (>60 °C) and very low solubility at low temperatures (<10 °C). This steep curve makes it the optimal choice for a Controlled Cooling Crystallization .

  • Alternative System (Isopropanol/Water): For batches with high levels of polar impurities where heptane is insufficient, a Hybrid Antisolvent Crystallization is required. Isopropanol (IPA) acts as a strong solvent, while water acts as the antisolvent. However, to prevent oiling out, water must be added at an elevated temperature, followed by seeding and slow cooling.

SolventSelection A Methyl 4-methoxy-2,3-dimethylbenzoate (Crude Extract) B Assess Melting Point (63-65 °C) A->B C High Risk of LLPS (Oiling Out) B->C Low MP D Solvent Selection Strategy C->D E Cooling Crystallization (n-Heptane) D->E Non-polar F Hybrid Antisolvent (IPA / Water) D->F Polar

Thermodynamic decision tree for mitigating LLPS during solvent selection.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic performance of various solvent systems evaluated for the purification of crude methyl 4-methoxy-2,3-dimethylbenzoate (initial purity ~85%).

Solvent SystemProcess ArchitectureSol. at 20 °C (mg/mL)Sol. at 60 °C (mg/mL)Recovery YieldFinal Purity (HPLC)LLPS Risk
n-Heptane Cooling< 15> 25088% > 99.5% Low
IPA / Water (70:30) Hybrid Antisolvent~ 40> 30085%> 98.0%Moderate
Methanol / Water Antisolvent< 10~ 15092%96.5%High
Ethyl Acetate Cooling> 400> 800< 30%N/ALow

Note: Ethyl acetate is too strong a solvent, resulting in unacceptable yield losses. Methanol/Water induces severe oiling out unless seeded perfectly.

Validated Experimental Protocols

Protocol A: Controlled Cooling Crystallization in n-Heptane (Primary)

This protocol relies on precise supersaturation control. By introducing seed crystals at the upper boundary of the metastable zone, the solute is forced to deposit onto existing crystal lattices, consuming the supersaturation before the concentration reaches the liquid-liquid spinodal boundary [2].

Materials:

  • Crude methyl 4-methoxy-2,3-dimethylbenzoate (100 g)

  • n-Heptane (HPLC grade, 600 mL total)

  • Pure seed crystals (1.0 g, >99% purity)

Step-by-Step Methodology:

  • Dissolution: Charge 100 g of the crude intermediate into a 1 L jacketed glass reactor. Add 500 mL (5 relative volumes) of n-heptane.

  • Heating: Ramp the reactor temperature to 65 °C with an overhead stirrer set to 250 RPM. Ensure complete dissolution (a clear, pale-yellow solution should form).

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 μm PTFE inline filter into a clean, pre-heated reactor to remove insoluble particulates and foreign nucleating agents.

  • Initial Cooling: Cool the batch from 65 °C to 50 °C at a linear rate of 0.5 °C/min.

  • Seeding: At exactly 50 °C, pause the cooling ramp. Charge 1.0 g (1% w/w) of pure methyl 4-methoxy-2,3-dimethylbenzoate seed crystals.

  • Aging: Hold the suspension isothermally at 50 °C for 60 minutes. Causality: This aging step allows the seed bed to mature and gently consumes initial supersaturation, establishing a robust solid-liquid equilibrium and entirely bypassing the LLPS oiling-out phase.

  • Deep Cooling: Resume cooling from 50 °C down to 5 °C at a highly controlled, slow rate of 0.15 °C/min.

  • Isolation: Filter the resulting thick white slurry through a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the wet cake with 100 mL of pre-chilled (0 °C) n-heptane. Dry the solid in a vacuum oven at 30 °C (well below the 63 °C melting point) at <50 mbar for 12 hours.

CrystallizationWorkflow S1 Dissolution (5V Heptane, 65°C) S2 Polish Filtration (0.45 μm PTFE) S1->S2 S3 Controlled Cooling (0.5°C/min to 50°C) S2->S3 S4 Seeding (1% w/w pure crystals) S3->S4 S5 Aging & Deep Cooling (0.15°C/min to 5°C) S4->S5 S6 Isolation & Drying (Vacuum, 30°C) S5->S6

Step-by-step workflow for the controlled cooling crystallization in n-heptane.

Protocol B: Hybrid Antisolvent Crystallization (IPA/Water)

Utilize this protocol only if the crude material contains highly lipophilic impurities that co-crystallize in n-heptane [3].

  • Dissolution: Dissolve 100 g of crude material in 300 mL (3V) of Isopropanol (IPA) at 50 °C.

  • Antisolvent Addition (Phase 1): Slowly dose 100 mL (1V) of pre-heated deionized water (50 °C) into the reactor over 30 minutes using a syringe pump. The solution will approach the metastable limit but remain clear.

  • Seeding: Add 1.0 g of seed crystals at 50 °C and age for 30 minutes.

  • Antisolvent Addition (Phase 2): Dose an additional 50 mL (0.5V) of water over 60 minutes.

  • Cooling: Cool the slurry to 10 °C at 0.2 °C/min. Filter, wash with 100 mL of cold 2:1 Water:IPA, and dry under vacuum at 30 °C.

Analytical Validation & Quality Control

To ensure the integrity of the purified methyl 4-methoxy-2,3-dimethylbenzoate, the following analytical validations must be performed on the dried cake:

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak should be observed at 63–65 °C. A broadened peak or melting point depression indicates trapped solvent or residual impurities (often a symptom of micro-oiling out during crystallization).

  • HPLC Analysis: Run on a C18 reverse-phase column (Acetonitrile/Water gradient) with UV detection at 254 nm. Target purity is >99.5% Area.

  • 1H NMR (400 MHz, CDCl3): Verify structural integrity and the absence of residual aliphatic solvents (heptane peaks at δ 0.88 and 1.2-1.3 ppm). Key product shifts: δ 7.73 (d, 1H), 6.72 (d, 1H), 3.86 (s, 3H, -OCH3), 3.86 (s, 3H, -COOCH3), 2.51 (s, 3H), 2.18 (s, 3H) [1].

References

  • (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals. ACS Omega, 2019. URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation. Processes (MDPI), 2021. URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 2017. URL:[Link]

Method

Hydrolysis of methyl 4-methoxy-2,3-dimethylbenzoate to acid

Application Note: Hydrolysis of Methyl 4-Methoxy-2,3-dimethylbenzoate to 4-Methoxy-2,3-dimethylbenzoic Acid Executive Summary & Chemical Context The hydrolysis of methyl 4-methoxy-2,3-dimethylbenzoate to its correspondin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of Methyl 4-Methoxy-2,3-dimethylbenzoate to 4-Methoxy-2,3-dimethylbenzoic Acid

Executive Summary & Chemical Context

The hydrolysis of methyl 4-methoxy-2,3-dimethylbenzoate to its corresponding free carboxylic acid is a critical transformation in the synthesis of complex pharmaceutical intermediates, such as SGK1 inhibitors[1]. However, this specific substrate presents a dual kinetic bottleneck:

  • Steric Shielding: The methyl group at the ortho (C2) position creates a steric boundary that physically restricts the optimal Bürgi-Dunitz trajectory of incoming nucleophiles.

  • Electronic Deactivation: The methoxy group at the para (C4) position acts as a strong electron-donating group (EDG). Through resonance, it significantly increases the electron density at the ester carbonyl carbon, dampening its electrophilicity and resisting nucleophilic attack.

Standard ambient saponification conditions often result in poor conversion or require impractically long reaction times. As an Application Scientist, I have structured this guide to provide two field-proven, self-validating protocols designed to overcome these specific barriers: a forced high-temperature alkaline saponification and an anhydrous nucleophilic cleavage.

Mechanistic Pathway & Kinetic Bottlenecks

Under basic conditions, the reaction proceeds via the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. The rate-determining step is the initial nucleophilic attack of the hydroxide ion to form the tetrahedral intermediate. Elevated temperatures or highly active, unsolvated nucleophiles are required to overcome the high activation energy barrier imposed by the synergistic steric and electronic effects of the C2-methyl and C4-methoxy groups[2].

Mechanism Ester Methyl 4-methoxy- 2,3-dimethylbenzoate Tetrahedral Tetrahedral Intermediate (Anionic) Ester->Tetrahedral + OH⁻ (Slow, Rate-Determining) Carboxylate 4-Methoxy-2,3- dimethylbenzoate (Anion) Tetrahedral->Carboxylate - CH₃O⁻ (Fast Elimination) Product 4-Methoxy-2,3- dimethylbenzoic acid Carboxylate->Product + H⁺ (Acidic Workup)

Figure 1: BAC2 Mechanism for base-catalyzed hydrolysis of the hindered methyl ester.

Comparative Data Presentation

To assist in selecting the appropriate methodology for your specific scale and equipment, the following table summarizes the quantitative data and operational parameters for the two protocols.

ParameterProtocol A: Forced Alkaline SaponificationProtocol B: Anhydrous Cleavage (KOtBu/DMSO)
Reagents LiOH·H₂O (5 equiv.), THF/MeOH/H₂OKOtBu (4 equiv.), Anhydrous DMSO
Temperature 70 °C (Reflux)Ambient to 60 °C
Reaction Time 12 - 18 hours2 - 4 hours
Expected Yield 85 - 92%90 - 95%
Mechanism Acyl-Oxygen Cleavage (BAC2)Alkyl-Oxygen / Acyl-Oxygen Cleavage
Primary Advantage Highly scalable, inexpensive reagents.Extremely fast, operates under milder temperatures.
Limitation Long reaction time; requires reflux.Requires strictly anhydrous conditions.

Experimental Methodologies

Protocol A: Forced Alkaline Saponification (Scalable Standard)

Causality & Insight: Lithium hydroxide is preferred over sodium or potassium hydroxide in mixed aqueous-organic systems due to its superior solubility in THF/MeOH mixtures. The THF/MeOH/water (3:1:1) solvent system is specifically chosen to maintain the highly lipophilic ester in solution while providing a sufficient hydration sphere for the hydroxide ion. A large excess of base (5 equivalents) is utilized to drive the equilibrium forward and compensate for the electronic deactivation of the carbonyl carbon.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of methyl 4-methoxy-2,3-dimethylbenzoate in 30 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH).

  • Base Addition: Dissolve 50.0 mmol (5.0 equiv.) of Lithium Hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring organic mixture.

  • Reflux: Heat the reaction mixture to 70 °C (reflux) under a nitrogen atmosphere. Monitor the reaction via TLC. The starting material should be consumed within 12-18 hours.

  • Solvent Removal: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of THF and MeOH. Crucial Step: Removing the organic solvents prevents the target carboxylic acid from partitioning into the organic phase during the subsequent washing step.

  • Workup: Dilute the remaining aqueous residue with 20 mL of water and extract once with 15 mL of diethyl ether. Discard the organic layer (this removes unreacted ester and non-polar impurities).

  • Precipitation: Cool the aqueous layer in an ice bath (0-5 °C) and slowly acidify to pH 2 using 2M HCl. The product, 4-methoxy-2,3-dimethylbenzoic acid, will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

Protocol B: Anhydrous Cleavage using KOtBu/DMSO (For Highly Resistant Batches)

Causality & Insight: For ester batches that resist standard aqueous saponification, the potassium tert-butoxide in DMSO system is exceptionally powerful[3]. In anhydrous DMSO, the tert-butoxide anion is poorly solvated (acting as a "naked ion"), which drastically increases its basicity and nucleophilicity. This system can cleave sterically hindered esters rapidly without the need for high-temperature aqueous conditions[4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add 40.0 mmol (4.0 equiv.) of sublimation-grade Potassium tert-butoxide (KOtBu).

  • Solvent Addition: Inject 25 mL of anhydrous Dimethyl Sulfoxide (DMSO) into the flask. Stir until the KOtBu is fully dissolved. Note: The solution may turn slightly yellow due to the formation of the highly reactive dimsyl anion.

  • Substrate Addition: Dissolve 10.0 mmol of methyl 4-methoxy-2,3-dimethylbenzoate in 5 mL of anhydrous DMSO. Add this solution dropwise to the basic mixture at room temperature.

  • Reaction: Stir the mixture at ambient temperature. If TLC indicates slow conversion after 1 hour, gently warm the reaction to 60 °C for an additional 2 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by slowly adding 50 mL of ice-cold water.

  • Workup: Acidify the aqueous mixture to pH 2 using 2M HCl. Extract the resulting suspension with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers extensively with water (5 x 30 mL) and brine (1 x 30 mL). Crucial Step: Extensive aqueous washing is mandatory to remove all traces of DMSO, which would otherwise interfere with downstream crystallization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-methoxy-2,3-dimethylbenzoic acid.

Analytical Validation

To ensure these protocols function as self-validating systems, reaction progress and product integrity must be monitored using the following parameters:

  • TLC Monitoring: Use Hexanes/Ethyl Acetate (4:1). The starting ester will migrate with an Rf of ~0.6. The product carboxylic acid will remain at the baseline (Rf = 0.0). To verify the purity of the isolated acid, switch the eluent to Hexanes/EtOAc (1:1) with 1% Acetic Acid to allow the product to migrate.

  • LC-MS Validation: The starting material exhibits strong UV absorbance at 254 nm. Upon hydrolysis, the retention time will shift significantly, eluting earlier on a reverse-phase C18 column due to the increased polarity of the free acid. The mass spectrum (ESI-) of the final product will show a distinct [M-H]⁻ peak at m/z 179.07 (calculated for C₁₀H₁₁O₃⁻).

References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(2), 65-68. Available at:[Link]

  • Huffman, J. W., & Harris, R. N. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. Available at:[Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319. Available at:[Link]

  • Justia Patents. (2013). SGK1 inhibitors for the prophylaxis and/or therapy of viral diseases and/or carcinomas (Patent Synthesis Protocols). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-methoxy-2,3-dimethylbenzoate Synthesis

Topic: Troubleshooting Low Yield in Methyl 4-methoxy-2,3-dimethylbenzoate Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers CAS Registry Number: 5628-62-6 Part 1: Executive Diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Methyl 4-methoxy-2,3-dimethylbenzoate Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers CAS Registry Number: 5628-62-6

Part 1: Executive Diagnostic & Core Issue

The Core Problem: Steric Inhibition of Resonance & Nucleophilic Attack If you are experiencing low yields (<40%) with this substrate, the root cause is almost certainly steric hindrance coupled with the buttressing effect .

  • The "Ortho Effect": The methyl group at the C2 position creates immediate steric bulk, hindering the approach of the nucleophile (methanol) to the carbonyl carbon.

  • The Buttressing Effect: The methyl group at C3 "pushes" against the C2-methyl group, preventing it from rotating away or flexing to accommodate the incoming nucleophile. This makes the carbonyl carbon significantly more inaccessible than in mono-ortho-substituted benzoates (like 2-methylbenzoic acid).

Immediate Action: Stop using standard Fischer Esterification conditions (MeOH, H2SO4, reflux). This equilibrium-driven reaction struggles to form the tetrahedral intermediate due to severe crowding. You must switch to an irreversible, kinetic alkylation or an activated acid chloride route.

Part 2: Diagnostic Questionnaire

Q1: Which synthetic route are you currently employing?

  • Route A: Refluxing the carboxylic acid in Methanol with catalytic H2SO4 or HCl (Fischer Esterification).

    • Status:NOT RECOMMENDED. This is the primary cause of low yield.

  • Route B: Reacting the acid with Thionyl Chloride (SOCl2) or Oxalyl Chloride, followed by Methanol.

    • Status:VIABLE. Good for scale-up, but requires strict anhydrous conditions.

  • Route C: Reacting the carboxylic acid (or salt) with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and a base (K2CO3/Cs2CO3) in DMF/Acetone.

    • Status:GOLD STANDARD. This route bypasses the steric hindrance at the carbonyl carbon by reacting at the oxygen.

Part 3: Troubleshooting & Protocols

Scenario 1: You must stick to Acid-Catalyzed Esterification (Route A)

Only use this if you lack alkylating agents or are restricted by specific regulatory filings.

Why it fails: The transition state for Fischer esterification is tetrahedral. The 2,3-dimethyl system destabilizes this crowded intermediate, shifting the equilibrium heavily toward the starting material.

Optimization Protocol:

  • Solvent/Reagent: Use Methanol as the solvent (large excess).

  • Water Removal (Critical): You must remove water to drive the equilibrium.

    • Option 1: Use a Dean-Stark trap (if using a co-solvent like Benzene/Toluene, though MeOH boiling point is low).

    • Option 2 (Better): Add Trimethyl Orthoformate (TMOF) (1.5 - 2.0 eq) to the reaction mixture. TMOF reacts with produced water to form MeOH and Methyl Formate, chemically dehydrating the system.

  • Temperature: Reflux is insufficient. Perform the reaction in a sealed pressure tube at 80–90°C behind a blast shield.

Scenario 2: The "Gold Standard" Base-Mediated Alkylation (Route B)

Recommended for highest yield (>90%) and purity.

Why it works: This is an S_N2 reaction . The nucleophile is the carboxylate oxygen (which is exposed), and the electrophile is the unhindered methyl group of MeI. The steric bulk of the benzoate ring is far from the reaction center (the methyl of MeI), so the 2,3-dimethyl pattern is irrelevant.

Protocol:

  • Dissolution: Dissolve 4-methoxy-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].

  • Deprotonation: Add K2CO3 (1.5 eq) or Cs2CO3 (1.2 eq). Stir at room temperature for 15 minutes to form the carboxylate salt.

    • Note: Cs2CO3 is more soluble in DMF and often faster, but K2CO3 is sufficient.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

    • Caution: MeI is a carcinogen. Use a fume hood.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). The acid (low Rf) should disappear; the ester (high Rf) will appear.

  • Workup:

    • Dilute with water (5x volume). The product may precipitate as a solid (filter it).[1]

    • If oil: Extract with EtOAc, wash with water (3x) to remove DMF, then Brine. Dry over Na2SO4.[2][3]

Common Pitfall:

  • Issue: Product remains in the DMF layer during extraction.

  • Fix: Wash the organic layer thoroughly with water. If yield is still low, use LiCl solution for the wash to force the organic product out of the aqueous/DMF phase.

Scenario 3: The Acid Chloride Route (Route C)

Best for large-scale (>100g) where MeI cost/toxicity is a concern.

Protocol:

  • Activation: Suspend acid (1.0 eq) in dry DCM or Toluene. Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF (essential for activating SOCl2).

  • Reflux: Heat to reflux for 2 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Evaporate excess SOCl2 (use a trap!). Re-dissolve the residue in dry DCM.

  • Esterification: Cool to 0°C. Add Methanol (2.0 eq) and Pyridine or Triethylamine (1.2 eq) to scavenge HCl.

  • Workup: Wash with 1N HCl (to remove pyridine), then NaHCO3.

Part 4: Comparative Analysis of Methods

MetricFischer Esterification (MeOH/H+)Alkylation (MeI/Base)Acid Chloride (SOCl2/MeOH)
Typical Yield 30 - 50% (Poor)90 - 98% (Excellent) 85 - 95% (Very Good)
Reaction Time 24 - 48 Hours2 - 4 Hours4 - 6 Hours
Steric Sensitivity High (Fails with 2,3-dimethyl)None (Bypasses sterics) Low (Activation step drives it)
Purification Difficult (Unreacted Acid)Easy (Simple Wash)Moderate (Remove amine salts)
Scalability HighLow/Medium (MeI cost)High

Part 5: Troubleshooting Logic Flow

TroubleshootingFlow Start Problem: Low Yield of Methyl 4-methoxy-2,3-dimethylbenzoate CheckMethod Q: Which Method are you using? Start->CheckMethod Fischer Method: Fischer Esterification (MeOH / H2SO4) CheckMethod->Fischer Alkylation Method: Alkylation (MeI / K2CO3 / DMF) CheckMethod->Alkylation AcidChloride Method: Acid Chloride (SOCl2 -> MeOH) CheckMethod->AcidChloride FischerFail Diagnosis: Steric Hindrance prevents tetrahedral intermediate. Fischer->FischerFail AlkylationIssue Issue: Low Yield in Alkylation? Alkylation->AlkylationIssue FischerFix Fix: Add TMOF (dehydrating agent) OR Switch Method. FischerFail->FischerFix FischerFix->Alkylation Recommended Switch AlkylationFix1 Fix: Check DMF quality (wet?) AlkylationIssue->AlkylationFix1 AlkylationFix2 Fix: Ensure complete deprotonation (Stir with base 15min before MeI) AlkylationIssue->AlkylationFix2

Caption: Decision tree for diagnosing yield issues based on synthetic methodology. Note the recommendation to switch from Fischer to Alkylation protocols.

Part 6: References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Explains the "Victor Meyer Esterification Rule" and steric inhibition in 2,6-disubstituted benzoates).

  • Goossen, L. J., & Rodríguez, N. (2004). "Steric Hindrance in Esterification: Overcoming the Ortho-Effect". Chemical Reviews.

  • Rezaei, R., et al. (2013). "Efficient Synthesis of Sterically Hindered Esters using Alkyl Halides". Journal of Chemical Research.

  • Tang, X., et al. (2019). "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals". ACS Omega, 4(26), 22265–22273. [Link] (Specific synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate, Compound 5a).

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Remediation for Methyl 4-methoxy-2,3-dimethylbenzoate

Executive Summary & Synthesis Context Methyl 4-methoxy-2,3-dimethylbenzoate is a highly electron-rich ester often employed as an intermediate in the synthesis of polyketide natural products and specific kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthesis Context

Methyl 4-methoxy-2,3-dimethylbenzoate is a highly electron-rich ester often employed as an intermediate in the synthesis of polyketide natural products and specific kinase inhibitors. Its synthesis typically follows two primary pathways, each generating a distinct impurity profile.

The presence of the 2,3-dimethyl motif introduces a specific steric challenge: while not as hindered as 2,6-disubstituted systems, the ortho-methyl group creates sufficient steric strain to retard esterification kinetics, leading to persistent unreacted acid impurities that are often co-eluted during flash chromatography.

Primary Synthesis Routes[1]
  • Route A (Fischer Esterification): Acid-catalyzed esterification of 4-methoxy-2,3-dimethylbenzoic acid with methanol.

    • Primary Impurity: Unreacted carboxylic acid (due to equilibrium limitations).

  • Route B (Alkylation): Methylation of 4-hydroxy-2,3-dimethylbenzoic acid (or its ester) using MeI or DMS.

    • Primary Impurity: C-alkylated byproducts and O-acylated artifacts.

Route Analysis & Impurity Origins

The following diagram details the mechanistic origins of impurities for the two dominant synthesis routes.

ImpurityPathways Start_Acid Start: 4-methoxy-2,3- dimethylbenzoic acid Route_A Route A: Fischer Esterification (MeOH, H2SO4) Start_Acid->Route_A Imp_Regio Impurity 2: Regioisomers (2,5- or 3,4-dimethyl) Start_Acid->Imp_Regio Contaminated SM Start_Phenol Start: 4-hydroxy-2,3- dimethylbenzoic acid Route_B Route B: Alkylation (MeI, K2CO3) Start_Phenol->Route_B Start_Phenol->Imp_Regio Contaminated SM Product Target: Methyl 4-methoxy- 2,3-dimethylbenzoate Route_A->Product Imp_Acid Impurity 1: Unreacted Acid (Equilibrium/Sterics) Route_A->Imp_Acid Incomplete Conversion Imp_Quinone Impurity 4: Quinoid Oxidation (Yellow Color) Route_A->Imp_Quinone Air Oxidation Route_B->Product Imp_O_C Impurity 3: C-Alkylated Phenols Route_B->Imp_O_C Ambident Nucleophile

Figure 1: Mechanistic pathways for impurity generation in methyl 4-methoxy-2,3-dimethylbenzoate synthesis.

Troubleshooting Guides & FAQs

Issue 1: Persistent Acidic Impurity (Route A)

User Question: "I ran the Fischer esterification in MeOH with H2SO4 for 12 hours, but I still see a broad peak at ~11 ppm in my NMR and a streak on my TLC. Why won't it go to completion?"

Technical Diagnosis: This is a classic manifestation of steric deceleration . The methyl group at the 2-position (ortho) forces the carbonyl group out of coplanarity with the benzene ring to relieve steric strain. This reduces the electrophilicity of the carbonyl carbon and hinders the nucleophilic attack of methanol. Unlike standard benzoates, 2,3-dimethylbenzoates require forcing conditions.

Remediation Protocol:

  • Switch Solvent/Catalyst: Move from MeOH/H2SO4 to MeI/K2CO3 in DMF (Route B conditions applied to the acid). This converts the mechanism from nucleophilic acyl substitution (sterically sensitive) to an SN2 reaction on the methyl iodide (sterically insensitive at the carboxylate).

  • Azeotropic Shift: If you must use Fischer conditions, use a Dean-Stark trap with Toluene/MeOH (10:1) to physically remove water, driving the equilibrium.[1]

Issue 2: The "Ghost" Methyl Peak (Regioisomers)

User Question: "My product is clean by TLC, but the 1H NMR shows small 'shadow' peaks near the aromatic methyls (2.1-2.3 ppm). Is this a rotamer?"

Technical Diagnosis: It is highly unlikely to be a rotamer at room temperature. This is almost certainly a regioisomer contamination (likely methyl 4-methoxy-2,5-dimethylbenzoate).

  • Cause: The starting material (2,3-dimethylanisole or xylenol derivatives) is often synthesized from coal tar or via methylation of xylenols, processes that produce mixtures of 2,3-, 2,5-, and 3,4-isomers. These isomers have nearly identical boiling points and Rf values.

Remediation Protocol:

  • Do not attempt chromatography: Flash columns rarely separate these isomers efficiently.

  • Recrystallization: The 2,3-isomer typically has a higher melting point and better crystallinity due to packing symmetry. Recrystallize from hot Hexane with a drop of EtOAc . The 2,5-isomer tends to stay in the mother liquor.

Issue 3: Product Discoloration (Yellowing)

User Question: "The product is supposed to be a white solid, but mine is a yellow oil/waxy solid. NMR looks okay."

Technical Diagnosis: Electron-rich aromatic rings (like anisoles) are prone to auto-oxidation to form trace quinoid species, especially under acidic conditions or exposure to light. Even <0.1% of a quinone impurity can intensely color the product.

Remediation Protocol:

  • Activated Charcoal: Dissolve the crude ester in warm methanol, treat with activated charcoal (5 wt%), filter through Celite, and concentrate.

  • Storage: Store under Argon in the dark.

Analytical Forensics: Identifying the Impurities

Use this table to distinguish your target molecule from common impurities using 1H NMR (CDCl3, 400 MHz).

ComponentKey Signal 1 (Ar-H)Key Signal 2 (Ar-Me)Key Signal 3 (Functional)Diagnostic Note
Target Product ~7.65 (d, J=8.5 Hz)2.15 (s), 2.35 (s)3.89 (s, OMe), 3.86 (s, COOMe)Ortho-coupling (8.5Hz) indicates 2,3-subst.
Unreacted Acid ~7.70 (d)2.18 (s), 2.38 (s)11.0-12.0 (br s, COOH) Broad downfield peak is definitive.
2,5-Isomer ~7.50 (s), 6.70 (s)2.20 (s), 2.45 (s)3.85 (s), 3.82 (s)Singlet aromatic protons (para to each other).
C-Alkylated variesDoublet methyls 1.2-1.5 (d)Presence of CH-CH3 coupling (if alkylation hit the ring).

Standard Operating Procedure: Optimized Purification

This protocol is designed to remove the unreacted acid impurity, which is the most common failure mode in this synthesis.

Reagents
  • Crude Reaction Mixture[2][3][4]

  • Ethyl Acetate (EtOAc)[5]

  • Saturated Aqueous NaHCO3 (Sodium Bicarbonate)[2]

  • 1M NaOH (Sodium Hydroxide) - Use with caution

  • Brine[2][5][6]

Step-by-Step Workflow
  • Evaporation: Remove bulk Methanol (if using Route A) via rotary evaporation. Do not evaporate to dryness; leave a concentrated oil.

  • Dissolution: Dissolve the residue in EtOAc (10 mL per gram of product).

  • The "Double-Base" Wash (Critical Step):

    • Wash 1: Wash with Saturated NaHCO3.[2][3] (Removes strong mineral acids like H2SO4).

    • Wash 2: Wash with 0.5 M NaOH (cold). Note: The 2,3-dimethylbenzoate ester is sterically hindered enough to resist hydrolysis during a quick cold NaOH wash, but the free acid will be instantly deprotonated and moved to the aqueous layer.

  • Separation: Separate layers immediately.

  • Polishing: Wash organic layer with Brine, dry over MgSO4, and concentrate.[6]

PurificationTree Start Crude Reaction Mixture Check1 TLC Analysis (Acid present?) Start->Check1 Wash Protocol: Double-Base Wash (NaHCO3 then cold NaOH) Check1->Wash Yes (Streak at baseline) Col Flash Chromatography (9:1 Hex/EtOAc) Check1->Col No (Clean spots) Wash->Col If purity <95% Cryst Recrystallization (Hexane/EtOAc) Wash->Cryst If purity >95% Col->Cryst Final Polish

Figure 2: Decision tree for purification based on impurity profile.

References

  • Fischer Esterification & Steric Hindrance

    • Mechanism and Equilibrium:[1][7] "Fischer Esterification."[2][7][8][9][10] Chemistry Steps. Link

    • Steric Effects in Benzoates: "C NMR chemical shifts as effective indicators of π-electron-density distribution in hindered methyl benzoates." Arkivoc, 2009. Link

  • Synthesis & Spectral Data

    • Analogous Synthesis (Methoxy-methylbenzoates): "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."[11] Molecules, 2010. Link

    • Regioisomer Data (2,3-Dimethylanisole): "2,3-Dimethylanisole."[12][13] NIST Chemistry WebBook.[13][14] Link

  • Purification Techniques

    • General Workup Protocols: "Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate." BenchChem.[2][3] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Methyl 4-methoxy-2,3-dimethylbenzoate Formation

Welcome to the technical support center dedicated to the synthesis of methyl 4-methoxy-2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of methyl 4-methoxy-2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for methyl 4-methoxy-2,3-dimethylbenzoate?

A1: The most common and direct route is the Fischer-Speier esterification of 4-methoxy-2,3-dimethylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1] Another potential method involves the methylation of 4-methoxy-2,3-dimethylbenzoic acid, though this can sometimes lead to competing methylation at other sites if not carefully controlled.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective and common method for monitoring the reaction's progress.[2] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will allow you to visualize the disappearance of the starting carboxylic acid and the appearance of the more nonpolar ester product. The spots can be visualized under a UV lamp at 254 nm.[3]

Q3: What is the role of the acid catalyst in the Fischer esterification?

A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol), thereby accelerating the reaction rate.[4][5]

Q4: Can I use a base to catalyze this esterification?

A4: Direct esterification of a carboxylic acid with an alcohol is an acid-catalyzed process. Using a base would deprotonate the carboxylic acid, forming a carboxylate anion. This negatively charged species is not electrophilic and will not readily react with an alcohol.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of methyl 4-methoxy-2,3-dimethylbenzoate, providing potential causes and actionable solutions.

Problem: Low or No Product Yield
Potential Cause Suggested Solution(s)
Incomplete Reaction The Fischer esterification is a reversible equilibrium reaction.[5][6][7] To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent.[2][6] Alternatively, removing the water byproduct as it forms, for instance with a Dean-Stark apparatus, can shift the equilibrium.[2][7][8]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst is used. For laboratory scale, a catalytic amount (e.g., 5-10 mol%) of concentrated sulfuric acid is typical.[2][9] If the reaction stalls, a small, careful addition of more catalyst may be beneficial.
Suboptimal Temperature The reaction rate is temperature-dependent. Ensure the reaction is heated to a gentle reflux.[4] Typical temperatures for Fischer esterifications range from 60-110 °C.[6]
Steric Hindrance The methyl groups at the 2 and 3 positions of the benzoic acid derivative can create steric hindrance, slowing down the nucleophilic attack of methanol.[6] In such cases, extending the reflux time is often necessary. Monitor the reaction by TLC to determine the optimal reaction time.[6]
Moisture Contamination The presence of water will shift the equilibrium back towards the starting materials. Ensure all glassware is dry and use anhydrous methanol if possible.
Problem: Presence of Significant Impurities
Potential Cause Suggested Solution(s)
Unreacted Starting Material During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][9] This will deprotonate the unreacted carboxylic acid, forming a water-soluble salt that can be easily separated in the aqueous layer.
Formation of Side Products At excessively high temperatures, side reactions such as ether formation from the alcohol or decomposition of the starting material can occur. Maintain a controlled reflux temperature.
Discolored Product (Yellow/Brown) While less common for this specific molecule, discoloration can sometimes indicate oxidation or decomposition. If this occurs, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Problem: Difficult Product Purification
Potential Cause Suggested Solution(s)
Co-eluting Impurities If column chromatography is used for purification, and impurities are co-eluting with the product, try adjusting the solvent system polarity. A gradient elution may be necessary to achieve good separation.
Product is an Oil Methyl 4-methoxy-2,3-dimethylbenzoate is expected to be a liquid or low-melting solid.[10] If recrystallization is attempted and the product oils out, try using a different solvent system or a combination of solvents. Cooling the solution slowly can promote crystal formation.

Experimental Protocols

Optimized Fischer-Speier Esterification Protocol

This protocol provides a robust starting point for the synthesis of methyl 4-methoxy-2,3-dimethylbenzoate.

Materials:

  • 4-methoxy-2,3-dimethylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-2,3-dimethylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress should be monitored by TLC.[2]

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[2][9]

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[2][9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxy-2,3-dimethylbenzoate.[2][9]

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-methoxy-2,3-dimethylbenzoic acid in excess methanol add_catalyst Add concentrated H₂SO₄ start->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete evaporate Remove excess methanol cool->evaporate extract Extract with EtOAc evaporate->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if needed) concentrate->purify

Caption: Workflow for the synthesis of methyl 4-methoxy-2,3-dimethylbenzoate.

Troubleshooting Logic

G start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes steric_hindrance Steric Hindrance? start->steric_hindrance Possible add_excess_meoh Use Large Excess of Methanol incomplete_rxn->add_excess_meoh Yes remove_water Remove Water (Dean-Stark) incomplete_rxn->remove_water Yes check_catalyst Check Catalyst Amount/Activity incomplete_rxn->check_catalyst Yes extend_time Extend Reflux Time steric_hindrance->extend_time Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Benchchem. Troubleshooting low conversion rates in Fischer esterification.
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives.
  • OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024.
  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Published December 3, 2015.
  • Chemistry LibreTexts. Fischer Esterification. Updated January 22, 2023.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022.
  • Unknown. The Fischer Esterification.
  • Chem-Impex. 4-Methoxy-2-methyl-benzoic acid methyl ester.
  • Benchchem. Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.

Sources

Optimization

Technical Support Center: Troubleshooting Melting Point Depression in Methyl 4-Methoxy-2,3-dimethylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the thermal characterization of substituted benzoates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the thermal characterization of substituted benzoates. For methyl 4-methoxy-2,3-dimethylbenzoate, the literature standard for the thermodynamically stable crystalline form is a sharp melting point of 63–65 °C[1].

When your synthesized batch melts below this threshold or exhibits a broad melting range, the root cause must be systematically isolated. We do not rely on guesswork; instead, we use orthogonal analytical techniques to establish causality. This guide provides a self-validating framework to diagnose and resolve melting point depression caused by chemical impurities, residual solvents, or polymorphism.

Diagnostic Workflow

MPTroubleshooting Start Observe MP Depression (< 63°C or Broad) Step1 1. Chemical Purity Check (1H/13C NMR, HPLC) Start->Step1 Impure Impurities Detected (Acid, Isomers, Byproducts) Step1->Impure < 99% Pure Chemically Pure (>99.5% by HPLC) Step1->Pure > 99% Recryst Recrystallization & Chromatography Impure->Recryst Step2 2. Residual Solvent Check (TGA, Karl Fischer) Pure->Step2 Recryst->Step1 Solvent Volatiles Present (Solvent/Moisture) Step2->Solvent Mass Loss NoSolvent No Volatiles Detected (< 0.1% weight loss) Step2->NoSolvent Stable Mass Drying High-Vacuum Drying (40°C, <10 mbar) Solvent->Drying Step3 3. Solid-State Analysis (DSC, XRPD) NoSolvent->Step3 Drying->Step2 Polymorph Metastable Polymorph (Kinetic Form) Step3->Polymorph Annealing Thermal Annealing / Seed Crystallization Polymorph->Annealing

Figure 1: Diagnostic workflow for troubleshooting melting point depression in organic solids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized methyl 4-methoxy-2,3-dimethylbenzoate melts at 55–58 °C (broad) instead of the literature target of 63–65 °C. What chemical impurities cause this colligative depression? Causality: According to Raoult's Law, the presence of soluble impurities in the melt increases the entropy of the liquid phase, thereby lowering the chemical potential of the liquid relative to the solid[2]. This thermodynamically depresses the melting point and broadens the melting range. For methyl 4-methoxy-2,3-dimethylbenzoate, the most common chemical impurities arise from incomplete esterification or hydrolysis (yielding 4-methoxy-2,3-dimethylbenzoic acid) or unreacted starting materials[1]. Positional isomers formed during earlier aromatic substitution steps can also co-crystallize, severely disrupting the crystal lattice.

Q2: NMR and HPLC confirm >99.5% chemical purity, but the melting point is still depressed by 3–4 °C and exhibits bubbling. What physical factors are responsible? Causality: The bubbling is a definitive macroscopic indicator of trapped volatiles—most commonly residual crystallization solvent (e.g., ethyl acetate, methanol, or hexanes) or atmospheric moisture. Solvents trapped within the crystal lattice act as physical impurities. When the lattice begins to break down upon heating, the solvent is released (causing the bubbling phenomenon) and colligatively depresses the melting point[2].

Q3: The melting point is sharp, there is no bubbling, and purity is >99.5%, but the compound melts at ~59 °C instead of 63–65 °C. Could this be polymorphism? Causality: Yes. Following Ostwald's Rule of Stages, rapid crystallization (e.g., crash cooling in an ice bath) often kinetically favors the precipitation of a metastable polymorph[3]. This metastable form has a less efficient molecular packing arrangement, resulting in lower lattice energy and, consequently, a lower, yet sharp, melting point compared to the thermodynamically stable form (63–65 °C)[1].

Quantitative Data: Impurity & Factor Matrix
Factor / ImpurityQuantitative Threshold for MP ShiftTypical MP Effect (Target: 63–65 °C)Primary Diagnostic Method
Chemical Impurities (e.g., Acid, Isomers) > 0.5% mol fractionBroad depression (50–58 °C)

H NMR, HPLC (Area %)
Residual Solvents (e.g., EtOAc, MeOH) > 0.1% w/w mass lossBroadening, bubbling at MPTGA, Karl Fischer Titration
Metastable Polymorph > 5% polymorphic phase fractionSharp but lowered MP (~55–59 °C)DSC (Enthalpy of fusion), XRPD
Self-Validating Experimental Protocols
Protocol A: High-Vacuum Solvent Purging and TGA Validation

Purpose: To systematically remove trapped volatiles and validate their absence without inducing melt-collapse.

  • Sample Preparation: Transfer the synthesized methyl 4-methoxy-2,3-dimethylbenzoate to a wide-mouth amber glass vial to maximize the surface area-to-volume ratio.

  • Vacuum Drying: Place the vial in a vacuum oven. Apply a vacuum of <10 mbar. Heat to 40 °C (strictly maintained >20 °C below the 63 °C melting point to prevent the lattice from collapsing and permanently trapping the solvent). Maintain for 24 hours.

  • TGA Validation: Load 5–10 mg of the dried sample into an alumina Thermogravimetric Analysis (TGA) pan.

  • Thermal Program: Equilibrate at 25 °C, then heat at 10 °C/min to 150 °C under a dry nitrogen purge (50 mL/min).

  • Self-Validating Acceptance Criteria: A mass loss of < 0.1% w/w before the onset of melting confirms the absolute removal of residual solvent. If mass loss is > 0.1%, repeat step 2.

Protocol B: DSC Heat-Cool-Heat Cycle for Polymorph Resolution

Purpose: To identify metastable polymorphs and thermodynamically drive the system to the stable crystalline form.

  • Sample Preparation: Weigh 2–5 mg of the compound into an aluminum Differential Scanning Calorimetry (DSC) pan. Crimp with a pinhole lid to allow any trace, undetected volatiles to escape without bursting the pan.

  • First Heating Scan (Kinetic Melt): Heat from 20 °C to 80 °C at 10 °C/min. Observe the endothermic melting peak. A peak at ~55–59 °C indicates the presence of a metastable kinetic form[3].

  • Cooling Scan (Thermodynamic Annealing): Cool the melt from 80 °C to 0 °C at a slow, controlled rate of 2 °C/min. This slow cooling provides the activation energy and time required to thermodynamically favor the nucleation and growth of the stable polymorph.

  • Second Heating Scan (Stable Melt): Heat again from 0 °C to 80 °C at 10 °C/min.

  • Self-Validating Acceptance Criteria: A shift of the endothermic peak to the literature value of 63–65 °C[1] in the second scan confirms that the initial depression was strictly due to polymorphism, which has now been resolved.

References
  • Title: (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals Source: ACS Omega (via National Center for Biotechnology Information - PMC) URL: [Link]

  • Title: Open questions in organic crystal polymorphism Source: Communications Chemistry (via National Center for Biotechnology Information - PMC) URL: [Link]

  • Title: Chemical Evaluation and Performance Characterization of Pentaerythritol Tetranitrate (PETN) under Melt Conditions Source: ACS Materials Au (via National Center for Biotechnology Information - PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for Methyl 4-methoxy-2,3-dimethylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving structural ambiguities in highly substituted aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving structural ambiguities in highly substituted aromatic systems. Methyl 4-methoxy-2,3-dimethylbenzoate (C₁₁H₁₄O₃) presents a classic analytical bottleneck: severe signal overlap in the methoxy region and challenging assignments for adjacent aromatic methyl groups.

This guide moves beyond basic spectral interpretation. It is designed to explain the causality behind the observed chemical shifts and provides field-proven, self-validating protocols to definitively map the molecular connectivity of this compound.

Baseline Spectroscopic Profile & Diagnostic Challenges

Before troubleshooting, we must establish the expected baseline. The table below synthesizes the expected quantitative ¹H NMR data in CDCl₃, highlighting the specific analytical challenges you will likely encounter[1].

Proton EnvironmentExpected Shift (ppm)Multiplicity & CouplingIntegrationDiagnostic Challenge / Causality
Ar-H6 (ortho to ester)~7.73Doublet (

Hz)
1HStrongly deshielded by the magnetic anisotropy of the adjacent ester carbonyl.
Ar-H5 (ortho to OMe)~6.72Doublet (

Hz)
1HShielded by the resonance electron donation (+M effect) of the methoxy group.
Ester -COOCH₃ &Ether -OCH₃ ~3.86Singlet(s)6H (total)Severe Overlap: Both oxygen-bound methyls resonate at nearly identical frequencies in CDCl₃.
Ar-CH₃ (C2) ~2.51Singlet3HDeshielded relative to a standard methyl due to the proximity of the ester carbonyl cone.
Ar-CH₃ (C3) ~2.18Singlet3HStandard aromatic methyl shift; sandwiched between C2-Me and C4-OMe.

Expert Note on Integration: Literature sources sometimes erroneously report the integration of the ~3.86 ppm signal as 3H due to automated integration algorithms failing to recognize perfectly overlapping singlets[1]. Always perform manual integration to confirm the 6H total area.

Frequently Asked Questions (Troubleshooting)

Q1: I observe a single large singlet at 3.86 ppm integrating to 6H. How do I differentiate the ester methyl from the methoxy methyl without running a 2D experiment? A1: You are observing coincidental isochronism. In CDCl₃, the electronic environments of the ester methyl and the ether methoxy group are too similar to resolve. To separate them, utilize the Aromatic Solvent-Induced Shift (ASIS) effect by titrating your sample with Benzene-d₆ (C₆D₆)[2]. Causality: Benzene molecules form a preferential, non-random collision complex with the electron-deficient carbonyl carbon of the ester. The magnetic anisotropy of the benzene ring shields the ester methyl protons much more strongly than the ether methoxy protons, causing the ester signal to shift significantly upfield (often by 0.3 - 0.5 ppm), cleanly resolving the two singlets[2].

Q2: How can I unambiguously assign the two aromatic methyl singlets at 2.51 ppm and 2.18 ppm? A2: Relying solely on 1D chemical shifts is risky. You must use 2D NMR techniques (NOESY and HMBC) to establish spatial and through-bond connectivities[3]. Causality: The C2-methyl (2.51 ppm) is uniquely positioned to show a strong 3-bond HMBC correlation to the quaternary aromatic carbon (C1) and a NOESY cross-peak to the C3-methyl. Conversely, the C3-methyl (2.18 ppm) will show a diagnostic NOESY correlation to the C4-methoxy protons[4].

Q3: My aromatic doublets are at 7.73 ppm and 6.72 ppm. What causes this massive 1.01 ppm difference, and how can I prove their assignment? A3: This difference is driven by competing electronic effects on the aromatic ring. The ester group at C1 is electron-withdrawing and its carbonyl deshielding cone directly impacts the ortho proton (H6), pushing it downfield to 7.73 ppm. The methoxy group at C4 is a strong resonance donor, shielding its ortho proton (H5), pulling it upfield to 6.72 ppm. You can prove this via HMBC: H6 will show a distinct ³


 correlation to the ester carbonyl carbon (~168 ppm), while H5 will not.
Mechanistic & Logical Workflows

To systematically resolve these issues, follow the logical troubleshooting workflow and correlation network mapped below.

NMR_Workflow Start Acquire 1D 1H NMR (CDCl3) Check_Overlap Check O-Me Region (~3.86 ppm) Start->Check_Overlap Decision Are signals overlapping? Check_Overlap->Decision ASIS Perform ASIS (Titrate with C6D6) Decision->ASIS Yes (6H Singlet) TwoD_NMR Acquire 2D NMR (HMBC & NOESY) Decision->TwoD_NMR No (Resolved) ASIS->TwoD_NMR Signals Resolved Assign Final Unambiguous Assignment TwoD_NMR->Assign

Logical troubleshooting workflow for resolving and assigning overlapping NMR signals.

HMBC_NOESY H6 Ar-H6 (7.73 ppm) Carbonyl C=O (~168 ppm) H6->Carbonyl HMBC (3J) H5 Ar-H5 (6.72 ppm) H5->H6 NOESY C4 Ar-C4 (~160 ppm) H5->C4 HMBC (2J) OMe C4-OMe (~3.86 ppm) OMe->H5 NOESY Me3 C3-Me (2.18 ppm) OMe->Me3 NOESY OMe->C4 HMBC (3J) COOMe COOMe (~3.86 ppm) COOMe->Carbonyl HMBC (3J) Me2 C2-Me (2.51 ppm) Me3->Me2 NOESY Me3->C4 HMBC (3J)

Key HMBC (solid) and NOESY (dashed) correlations for methyl 4-methoxy-2,3-dimethylbenzoate.

Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Purpose: To resolve the overlapping ester and ether methyl singlets at 3.86 ppm.

  • Baseline Acquisition: Prepare a 10 mg sample in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Titration Preparation: Sequentially add C₆D₆ to the NMR tube in 10% volume increments (e.g., add 60 µL of C₆D₆).

  • Acquisition & Shimming: Re-shim the magnet after each addition, as the solvent mixture changes the bulk magnetic susceptibility. Acquire a ¹H spectrum after each addition.

  • Self-Validation Check: Monitor the residual CHCl₃ peak (initially at 7.26 ppm). Its chemical shift should remain relatively stable compared to the dramatic upfield shift of the solute's ester methyl group. If all peaks shift equally, the system is experiencing a bulk susceptibility error rather than a true specific solvent-solute collision complex.

  • Data Processing: Plot the chemical shift of the two methyl singlets against the % C₆D₆. The signal that shifts furthest upfield is definitively the ester methyl (-COOCH₃).

Protocol 2: 2D NOESY & HMBC Acquisition for Unambiguous Assignment

Purpose: To map the carbon backbone and assign the adjacent aromatic methyls.

  • Sample Optimization: Prepare a concentrated sample (20-30 mg) in CDCl₃ to ensure sufficient signal-to-noise for the less sensitive ¹³C-detected HMBC experiment[3].

  • NOESY Setup: Load a standard 2D NOESY pulse program. Set the mixing time (

    
    ) to 300-500 ms, which is optimal for small molecules tumbling rapidly in solution[4].
    
  • NOESY Self-Validation: Process the 2D data and inspect the diagonal. Cross-peaks must exhibit symmetrical intensity across the diagonal. Asymmetric peaks indicate T1 noise or artifacts, meaning the mixing time or relaxation delay (

    
    ) must be adjusted.
    
  • HMBC Setup: Set the long-range coupling delay to optimize for a ³

    
     of 8 Hz (typically a delay of ~62.5 ms).
    
  • HMBC Self-Validation: Inspect the spectrum for the suppression of ¹

    
     couplings. You should not  see a strong correlation between the C4-OMe protons (~3.86 ppm) and the methoxy carbon (~55 ppm). The presence of strong ¹
    
    
    
    signals indicates incomplete low-pass J-filtering, which can obscure critical long-range correlations.
References
  • (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals | ACS Omega Source: acs.org URL:[Link]

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives Source: cdnsciencepub.com URL:[Link]

  • Facilitating assignment of aromatic-aromatic and aromatic-methyl NOEs in 3D TROSY-NOESY experiments Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Isolation of Methyl 4-methoxy-2,3-dimethylbenzoate

Executive Technical Summary This guide addresses the isolation of Methyl 4-methoxy-2,3-dimethylbenzoate from reaction mixtures containing regioisomers (e.g., 2,4-dimethyl, 2,5-dimethyl isomers) or synthesis byproducts. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide addresses the isolation of Methyl 4-methoxy-2,3-dimethylbenzoate from reaction mixtures containing regioisomers (e.g., 2,4-dimethyl, 2,5-dimethyl isomers) or synthesis byproducts.

The target molecule is a white solid with a melting point of 63–65 °C [1]. Its separation is complicated by the "ortho-ortho" steric crowding (2,3-dimethyl substitution pattern), which distorts the ester's planarity but provides a unique handle for separation via shape-selective chromatography or crystallization.

Quick Reference Data
PropertyValueNotes
Physical State White SolidOften oils out if impure.
Melting Point 63–65 °CSharp MP indicates high purity [1].
Solubility Soluble: EtOAc, DCM, CHCl3Insoluble: WaterCrystallizes well from Hexane/EtOAc or MeOH/Water.
Key NMR Signal

7.73 (d, J=8.4 Hz)
Doublet indicates ortho-coupling to the C5 proton.

Diagnostic Workflow

Use this decision tree to select the optimal purification strategy based on your current mixture's status.

PurificationWorkflow Start Start: Crude Mixture StateCheck Is the Crude a Solid or Oil? Start->StateCheck Solid Solid (MP > 50°C) StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil TLC TLC Analysis (Hex:EtOAc 8:1) Solid->TLC Low Purity Cryst Method C: Recrystallization (MeOH/H2O) Solid->Cryst High Purity (>85%) Oil->TLC Separation Is u0394Rf > 0.15? TLC->Separation Flash Method A: Flash Chromatography (Silica Gel) Separation->Flash Yes (Easy Sep) HPLC Method B: Prep HPLC (Phenyl-Hexyl Column) Separation->HPLC No (Isomers Co-elute) Hydrolysis Method D: Chemical Derivatization (Hydrolysis -> Acid Sep) HPLC->Hydrolysis Fails

Figure 1: Decision matrix for selecting the appropriate purification protocol based on physical state and chromatographic resolution.

Detailed Protocols

Protocol A: Flash Chromatography (Standard)

Best for: Removing non-isomeric impurities or when


.

The 2,3-dimethyl substitution creates a steric twist that slightly reduces the polarity of the ester group compared to less hindered isomers (like 3,5-dimethyl), often causing the target to elute earlier on normal phase silica.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate.

    • Gradient: Start at 100:0 Hexanes. Ramp to 95:5 over 5 CV (Column Volumes). Hold, then ramp to 90:10.

    • Note: The target typically elutes between 5–10% EtOAc.

  • Loading: Dissolve crude in minimum Dichloromethane (DCM). Do not use Methanol for loading (causes band broadening).

  • Detection: UV at 254 nm. The benzoate chromophore is strong.

Protocol B: High-Resolution Separation (Isomer Removal)

Best for: Separating the target from 2,4-dimethyl or 2,5-dimethyl regioisomers that co-elute on silica.

Standard C18 columns often fail to resolve positional isomers of aromatic esters because the hydrophobicity differences are negligible. You must use Shape Selectivity or


-

Interactions
.
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]

    • Mechanism:[2][3] The Phenyl-Hexyl phase interacts with the

      
      -electrons of the benzoate. The steric crowding of the 2,3-dimethyl group alters the availability of the benzene ring for these interactions, creating a retention time shift distinct from planar isomers [2].
      
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Isocratic hold at 60% MeCN often yields better resolution than a gradient for isomers.

Protocol C: Recrystallization (Bulk Purification)

Best for: Final polishing of material >85% purity.

Since the melting point is 63–65 °C, low-boiling solvents are preferred to prevent "oiling out" before crystallization occurs.

  • Solvent System: Methanol / Water (High yield) or Hexane / EtOAc (High purity).

  • Procedure:

    • Dissolve 1.0 g of crude solid in 5 mL of warm Methanol (approx. 45 °C).

    • Add warm water dropwise until persistent turbidity is observed.

    • Add 1 drop of Methanol to clear the solution.

    • Critical Step: Allow to cool to room temperature slowly (wrap flask in foil). Rapid cooling will trap isomers.

    • Cool to 4 °C in a fridge for 12 hours.

    • Filter and wash with cold 20% MeOH/Water.

Quality Control & Self-Validation

You must validate that you have isolated the correct 2,3-dimethyl isomer and not a rearranged product. Use Proton NMR (


H-NMR) for definitive proof.
Validation Criteria (400 MHz, CDCl )
FeatureChemical Shift (

)
MultiplicityInterpretation (Self-Validation)
Aromatic H-6 7.73 ppmDoublet (

Hz)
diagnostic: This proton is ortho to the ester. The coupling constant (8.4 Hz) confirms it has a neighbor at C5 [1].
Aromatic H-5 6.72 ppmDoublet (

Hz)
This proton is ortho to the methoxy group (shielded, lower ppm).
Methoxy 3.86 ppmSinglet (3H)Characteristic O-Me peak.
Methyl A 2.51 ppmSinglet (3H)Deshielded due to ortho-position to ester/aromatic ring current.
Methyl B ~2.1–2.2 ppmSinglet (3H)Second methyl group.

Pass/Fail Check:

  • PASS: You see two doublets with

    
     Hz. This confirms the protons are adjacent (positions 5 and 6), meaning positions 2, 3, and 4 are substituted.
    
  • FAIL: You see two singlets. This would indicate a para arrangement of protons (e.g., 2,5-dimethyl-4-methoxy isomer), where protons are at 3 and 6 and do not couple strongly.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. Why?

Cause: The melting point (63–65 °C) is relatively low. If the solvent boiling point is too close to the MP, or if the solution is too concentrated, the product separates as a liquid phase (oil) rather than a crystal lattice. Fix: Use a lower boiling solvent system (e.g., Pentane/Ether) or seed the solution with a tiny crystal of pure product at 30 °C. Ensure the cooling ramp is very slow (1 °C/min).

Q2: I see a small impurity peak at 3.90 in NMR. Is this an isomer?

Analysis: It is likely the demethylated byproduct (free phenol) or a regioisomer. Test: Shake a small sample with 1M NaOH and extract with organic solvent.

  • If the impurity disappears from the organic layer, it was the phenol (acidic).

  • If it remains, it is a neutral regioisomer (likely 2,4-dimethyl). Use Protocol B (Phenyl-Hexyl HPLC) to remove it.

Q3: Can I separate these isomers by Distillation?

Recommendation: No. The boiling points of methyl dimethylbenzoate isomers are extremely close (estimated range 245–255 °C). You would require a spinning band distillation column with >50 theoretical plates. Crystallization or HPLC is far more efficient.

References

  • Tiwari, V. K., et al. "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals." ACS Omega, vol. 5, no. 1, 2019, pp. 932–939. (Confirmed physical data and NMR shifts).

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Application Note, 720005226EN. (Grounding for isomer separation principles).

  • Sielc Technologies.[4] "Separation of Methyl 4-methoxybenzoate on Newcrom R1 HPLC column." (General HPLC conditions for methoxybenzoates).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate

The following technical guide is designed as a specialized support center for the scale-up synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate . It prioritizes process robustness, impurity control, and safety protocols re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support center for the scale-up synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate . It prioritizes process robustness, impurity control, and safety protocols required for transitioning from gram-scale to kilogram-scale production.

Current Status: Operational Topic: Process Optimization & Troubleshooting Audience: Process Chemists, Scale-up Engineers

Executive Summary & Synthetic Strategy

Scaling up the synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate presents unique challenges due to the steric hindrance introduced by the ortho-methyl group (position 2) and the electronic effects of the para-methoxy group. While standard Fischer esterification often suffices on a small scale, it becomes a bottleneck during scale-up due to slow kinetics and equilibrium limitations.

Recommended Industrial Route

For robust scale-up, we recommend the Acid Chloride Activation Route over direct Fischer esterification. This pathway drives the reaction to completion, simplifies purification, and accommodates the steric bulk of the 2,3-dimethyl substitution.

Core Workflow:

  • Precursor Synthesis: 2,3-Dimethylanisole

    
     Friedel-Crafts Acetylation 
    
    
    
    Haloform Oxidation
    
    
    4-Methoxy-2,3-dimethylbenzoic Acid .
  • Activation: Conversion to 4-Methoxy-2,3-dimethylbenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Esterification: Methanolysis of the acid chloride to yield the target ester.

Process Flow Diagram

SynthesisRoute Start 2,3-Dimethylanisole Step1 Friedel-Crafts Acetylation (AcCl / AlCl3) Start->Step1 Inter1 4-Acetyl-2,3- dimethylanisole Step1->Inter1 Regioselective (Para) Step2 Haloform Oxidation (NaOCl) Inter1->Step2 Acid 4-Methoxy-2,3- dimethylbenzoic Acid Step2->Acid Exothermic Step3 Activation (SOCl2 / DMF cat.) Acid->Step3 Chloride Acid Chloride Intermediate Step3->Chloride Gas Evolution (SO2, HCl) Step4 Methanolysis (MeOH / Base) Chloride->Step4 Product Methyl 4-methoxy- 2,3-dimethylbenzoate Step4->Product High Yield

Caption: Optimized scale-up pathway ensuring regioselectivity and overcoming steric hindrance during esterification.

Troubleshooting Guide: Critical Process Parameters

Phase 1: Acid Synthesis (Upstream)

Q: Why am I observing significant regioisomers during the Friedel-Crafts acylation of 2,3-dimethylanisole? A: The 2,3-dimethyl substitution pattern leaves positions 4, 5, and 6 open.

  • Mechanism: The methoxy group (position 1) is a strong ortho/para director. Position 2 is blocked. Position 6 is ortho but sterically crowded by the methoxy group. Position 4 is para and is the most electronically and sterically favored site.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction between 0°C and 5°C during addition. Higher temperatures increase the energy available to overcome the steric barrier at position 6 (the minor ortho isomer).

    • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid nitrobenzene if possible, as it can make work-up difficult.

    • Stoichiometry: Ensure a slight excess of Acetyl Chloride (1.1 eq) but strictly control

      
       (1.1–1.2 eq). Large excesses of Lewis acid can promote isomerization.
      

Q: The Haloform oxidation (NaOCl) step is stalling or producing low yields. A: This biphasic reaction is mass-transfer limited.

  • Solution: Use a phase transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (1-3 mol%).

  • pH Control: The reaction generates hydroxide. If the pH drops, the hypochlorite becomes unstable. Maintain pH > 12.[1]

  • Quenching: Ensure residual hypochlorite is fully quenched with Sodium Sulfite (

    
    ) before acidification to prevent chlorination of the aromatic ring.
    
Phase 2: Esterification (Downstream)

Q: Why is the direct Fischer esterification (MeOH/H2SO4) incomplete even after 24 hours reflux? A: The methyl group at position 2 creates steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack by methanol.

  • Immediate Fix: Switch to the Acid Chloride method .

    • Reflux the acid with Thionyl Chloride (

      
      )  (1.5 eq) and a catalytic amount of DMF  (Dimethylformamide) for 2-3 hours. The DMF forms a Vilsmeier-Haack type intermediate that rapidly converts the hindered acid to the acid chloride.
      
    • Evaporate excess

      
       (azeotrope with toluene if necessary).
      
    • Add the residue to cold Methanol.

  • Alternative (if Acid Chloride is avoided): Use Dimethyl Sulfate (DMS) or Methyl Iodide with Potassium Carbonate (

    
    ) in Acetone or DMF. This proceeds via an 
    
    
    
    mechanism on the methylating agent, which is not affected by the steric hindrance of the benzoate. Note: DMS is highly toxic; engineering controls are mandatory.

Q: My final product has a persistent yellow color. How do I remove it? A: The yellow color often arises from trace oxidation of the electron-rich aromatic ring or residual iodine traces (if MeI was used).

  • Purification Protocol:

    • Dissolve the crude ester in Ethyl Acetate.

    • Wash with 10% Sodium Metabisulfite (

      
      ) solution.
      
    • Wash with 1M NaOH to remove any unreacted benzoic acid.

    • If color persists, treat the organic layer with Activated Carbon (5 wt%) at reflux for 30 minutes, then filter through Celite.

Frequently Asked Questions (FAQs)

Scale-Up & Safety

Q: Can I use Dimethyl Carbonate (DMC) as a "green" alternative for methylation? A: Yes, but it requires higher temperatures (>180°C) and a catalyst (e.g.,


 or DABCO) to be effective for hindered acids. While safer than Dimethyl Sulfate, the high pressure required (autoclave) may not be feasible for all standard batch reactors. For standard glass-lined reactors, the Acid Chloride/Methanol  route is safer and more predictable.

Q: What are the critical safety hazards for the Acid Chloride route? A:

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    gas. You must have an efficient caustic scrubber connected to the reactor vent.
  • Exotherm: The addition of the acid chloride to methanol is highly exothermic. Add the acid chloride solution slowly to the methanol (not vice versa) while maintaining the temperature < 20°C to prevent uncontrolled boiling.

Analytical & Quality

Q: How do I distinguish the 4-methoxy isomer from potential 5-methoxy or 6-methoxy impurities by NMR? A:

  • 4-Methoxy (Target): The aromatic protons are ortho to each other (positions 5 and 6). You will see two doublets with a coupling constant of

    
    .[2]
    
  • 5-Methoxy: The protons would be para to each other (positions 4 and 6), appearing as two singlets.

  • 6-Methoxy: This would result in a crowded 1,2,3,4-substituted pattern, but chemically unlikely via the acetylation route.

Quantitative Data: Method Comparison

ParameterFischer EsterificationAcid Chloride MethodAlkylation (DMS/MeI)
Reagents MeOH,


, DMF, MeOH
MeI or DMS,

Reaction Time 24-48 hours3-5 hours4-8 hours
Conversion ~75-85% (Equilibrium)>98%>95%
Steric Sensitivity High (Slow)Low (Fast)None (Mechanism differs)
Atom Economy HighMedium (Loss of

, HCl)
Low (Salt waste)
Scale-Up Risk Incomplete reactionGas evolution (

)
Toxicity (DMS/MeI)

References

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of 4-Methoxy-2,3-dimethylbenzoic acid (Precursor Synthesis)

    • Source: Justia Patents. (2013). SGK1 inhibitors for the prophylaxis and/or therapy of viral diseases. Patent WO2013143663A1. Link (Describes the oxidation of 2,3-dimethyl-4-methoxybenzaldehyde to the acid).

  • Diacetoxyiodo-benzene-Mediated Oxidation (Alternative Route)

    • Source: Liu, P., et al. (2019). "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals". ACS Omega, 5(1), 660–666. Link (Details the synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate on a lab scale).

  • Steric Hindrance in Esterification

    • Source:Organic Syntheses, Coll.[3] Vol. 3, p. 553 (1955). (General principles of hindering effects of ortho-methyl groups in esterification).

  • Safety Data Sheet (Methyl 4-methoxy-2-methylbenzoate - Analog)

    • Source: Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-methoxy-2-methylbenzoate. Link (Provides relevant handling data for the class of compounds).

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-methoxy-2,3-dimethylbenzoate 1H NMR spectrum CDCl3

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 4-methoxy-2,3-dimethylbenzoate in Deuterated Chloroform ( ). It synthesizes experimental data with mechanistic interpretation to aid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 4-methoxy-2,3-dimethylbenzoate in Deuterated Chloroform (


). It synthesizes experimental data with mechanistic interpretation to aid in structural verification and impurity profiling.

Executive Summary: Spectral Fingerprint

ParameterValue
Compound Methyl 4-methoxy-2,3-dimethylbenzoate
Formula

Solvent

(Chloroform-d)
Reference TMS (

0.00) or Residual

(

7.26)
Key Feature Distinct shielding of the H6 proton due to steric inhibition of resonance.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following locant map. The molecule is a tetra-substituted benzene ring characterized by a "push-pull" electronic system (electron-donating methoxy/methyls vs. electron-withdrawing ester).

Caption: Structural locants used for NMR assignment. Note the steric crowding at positions 1, 2, and 3.

Experimental 1H NMR Data (400 MHz, )

The following data is synthesized from high-resolution experimental reports, specifically referencing the work on benzylic acetal oxidation [1].

Peak Assignment Table
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentMechanistic Rationale
7.73 Doublet (d)1H8.4H-6 Ortho to Ester. Deshielded by carbonyl anisotropy, but less than typical benzoates (~8.0 ppm) due to steric twist.
6.72 Doublet (d)1H8.4H-5 Ortho to Methoxy. Strongly shielded by mesomeric donation (+M) from oxygen.
3.86 *Singlet (s)6H (Overlap)-OMe (C4) & COOMe The ester methyl and ether methyl signals are coincident or nearly overlapping in

.
2.51 Singlet (s)3H-Me (C2) Deshielded significantly due to ortho-position relative to the electron-withdrawing ester.
2.18 Singlet (s)3H-Me (C3) Typical aromatic methyl shift; less influenced by the ester cone.

*Note on Integration: In lower field instruments (<400 MHz), the signals at 3.86 ppm often appear as a single broad singlet integrating to 6H. High-field instruments (600+ MHz) or benzene-d6 solvent may resolve these into two distinct singlets.

Comparative Analysis & Mechanistic Insight

Steric Inhibition of Resonance (The "Twist" Effect)

A critical diagnostic feature of this molecule is the chemical shift of H-6 (7.73 ppm).

  • Standard Benzoate: In Methyl 4-methoxybenzoate, the ortho-protons appear at ~8.00 ppm .

  • Target Molecule: The presence of the C2-Methyl group creates steric clash with the ester carbonyl. This forces the carbonyl group to rotate out of the plane of the benzene ring.

  • Result: Reduced conjugation (

    
    -overlap) decreases the paramagnetic deshielding anisotropy experienced by H-6, causing an upfield shift  (from 8.00 to 7.73 ppm).
    
Distinguishing the Methyl Groups

The two aromatic methyl groups are chemically distinct:

  • C2-Me (2.51 ppm): Located in the deshielding cone of the adjacent carbonyl (even if twisted). It is consistently downfield.

  • C3-Me (2.18 ppm): Located in a standard aromatic environment, slightly shielded by the adjacent methoxy group.

Solvent Effects: vs. DMSO-d6

While


 is the standard, DMSO-d6 can be used to resolve the overlapping methoxy signals.
Feature

DMSO-d6Use Case
Resolution High, but OMe/COOMe often overlap.Can resolve OMe/COOMe.Routine ID vs. Detailed Assignment.
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad)Water in DMSO can obscure mid-field signals.
H-6 Shift 7.73 ppm~7.65 - 7.70 ppmMinimal change for non-labile protons.

Experimental Protocol: High-Resolution Acquisition

To ensure publication-quality spectra, specifically to resolve the 3.86 ppm region, follow this protocol.

Protocol start Sample Prep conc Concentration: 10-15 mg in 0.6 mL CDCl3 Avoid saturation to prevent peak broadening. start->conc filter Filtration Remove particulates to improve shimming. conc->filter acq Acquisition Parameters filter->acq params Pulse: 30° Relaxation Delay (d1): ≥ 2.0s Scans (ns): 16-64 acq->params process Processing params->process lb Line Broadening (LB): 0.1 - 0.3 Hz Zero Filling: To 64k or 128k points process->lb

Caption: Workflow for optimizing resolution of methyl benzoates.

Step-by-Step Methodology:

  • Solvent Quality: Use

    
     (99.8% D) containing 0.03% TMS. Neutralize acidity with basic alumina if the compound is acid-sensitive (though benzoates are generally stable).
    
  • Shimming: Focus on Z1 and Z2 shims. The splitting of the aromatic doublets (

    
     Hz) must be clean. If the doublets appear as broad singlets, re-shim.
    
  • Resolution Check: Zoom into the 3.80–3.90 ppm region. If a single peak is observed, report as "3.86 (s, 6H)". If a shoulder is visible, perform Gaussian multiplication (GM) during processing to enhance resolution.

References

  • Wang, Y., et al. (2019). "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals." ACS Omega, 5(2), 1275–1284.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (General reference for benzoate additivity rules).

Sources

Comparative

Technical Comparison Guide: IR Spectroscopic Profiling of Methyl 4-methoxy-2,3-dimethylbenzoate

The following technical guide is structured for researchers and analytical scientists. It synthesizes theoretical spectroscopic principles with practical characterization strategies for Methyl 4-methoxy-2,3-dimethylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and analytical scientists. It synthesizes theoretical spectroscopic principles with practical characterization strategies for Methyl 4-methoxy-2,3-dimethylbenzoate , a specific polysubstituted aromatic intermediate often encountered in the synthesis of polyketide antibiotics or specialized agrochemicals.

Executive Summary & Compound Scope

Methyl 4-methoxy-2,3-dimethylbenzoate is a tetrasubstituted benzene derivative. Its infrared (IR) spectrum is defined by the interplay between the electron-withdrawing ester group and the electron-donating methoxy and methyl substituents.

This guide provides a comparative analysis of its IR signature against two critical process alternatives:

  • The Precursor: Methyl 4-hydroxy-2,3-dimethylbenzoate (Phenolic unmethylated form).

  • The Regioisomer: Methyl 4-methoxy-3,5-dimethylbenzoate (Symmetric isomer).

Key Application: This compound serves as a "masked" benzoate intermediate. The 4-methoxy group acts as a protected phenol, while the 2,3-methyl pattern introduces specific steric constraints used in atroposelective synthesis.

Theoretical vs. Experimental IR Landscape

To accurately identify this molecule, one must look beyond the generic "carbonyl peak." The specific electronic environment created by the para-methoxy and ortho,meta-dimethyl pattern shifts standard frequencies.

Functional Group Assignment Table

The following table synthesizes experimental ranges for polysubstituted benzoates with specific adjustments for the 2,3-dimethyl-4-methoxy substitution pattern.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Note
Ester Carbonyl C=O[1][2][3] Stretch1715 – 1725 Lower than aliphatic esters (1740) due to conjugation, but slightly higher than simple benzoates due to ortho-methyl steric twist reducing coplanarity.
Methoxy Group C–H Stretch (sym)2835 – 2845 A distinct, sharp "shoulder" peak just below the aliphatic C-H region. Critical for distinguishing from the free acid.
Ether Linkage Ar–O–C Stretch1250 – 1275 Strong, broad band. Overlaps with ester C-O but typically resolves as a doublet in this region.
Aromatic Ring C=C Ring Stretch1590 – 1605 Enhanced intensity due to the polarization from the 4-methoxy group (push-pull system).
Substitution Pattern C–H Out-of-Plane800 – 830 Critical Fingerprint: Represents two adjacent aromatic protons (positions 5 and 6).
Methyl Groups C–H Bend (sym)1375 – 1385 "Umbrella" mode. The presence of three methyl groups (one on ester, two on ring) increases intensity here.
Mechanism of Peak Shifts (Expert Insight)
  • The "Push-Pull" Effect: The 4-methoxy group is a strong electron donor (Resonance). The ester is an electron withdrawer.[4] This conjugation weakens the C=O bond, lowering its frequency. However, the 2-methyl group creates steric hindrance, twisting the ester slightly out of the ring plane. This prevents full conjugation, keeping the C=O frequency near 1720 cm⁻¹ rather than dropping to 1705 cm⁻¹.

Comparative Analysis: Distinguishing Alternatives

In a drug development context, "performance" equates to purity and identity confirmation . The IR spectrum is the fastest tool to reject incorrect isomers or incomplete reactions.

Comparison 1: Target vs. Precursor (Methylation Monitoring)

Scenario: Monitoring the methylation of Methyl 4-hydroxy-2,3-dimethylbenzoate using Methyl Iodide/Dimethyl Sulfate.

FeaturePrecursor (Phenol)Target (Methoxy Product)Validation Logic
3200–3500 cm⁻¹ Broad, Strong Band (O-H) Absent Disappearance of OH band confirms O-alkylation.
2835 cm⁻¹ AbsentPresent (Sharp) Appearance of O-Me C-H stretch confirms methylation.
1200–1250 cm⁻¹ Shifted (Phenol C-O)Shifted (Ether C-O)The C-O stretch pattern changes shape significantly.[1]
Comparison 2: Target vs. Regioisomer (Isomer Identification)

Scenario: Distinguishing the 2,3-dimethyl isomer from the 3,5-dimethyl isomer (a common byproduct if starting materials rearrange).

  • Target (2,3-dimethyl): Has protons at positions 5 and 6. These are vicinal (neighbors).

    • IR Signature: Strong band at 800–830 cm⁻¹ (2 adjacent H).

  • Alternative (3,5-dimethyl): Has protons at positions 2 and 6. These are isolated (meta to each other).

    • IR Signature: Weak bands at 860–900 cm⁻¹ (Isolated H).

Visualization of Logic & Workflow[5]

Diagram 1: Spectral Assignment Logic

This diagram illustrates the decision tree for assigning peaks to the specific methyl 4-methoxy-2,3-dimethylbenzoate structure.

IRSpectrumLogic Sample Unknown Sample Spectrum Region1 Region: 3200-3600 cm⁻¹ Sample->Region1 Region2 Region: 1700-1750 cm⁻¹ Sample->Region2 Region3 Region: 800-900 cm⁻¹ Sample->Region3 DecisionOH Broad Peak Present? Region1->DecisionOH DecisionCO Peak at ~1720 cm⁻¹? Region2->DecisionCO DecisionFingerprint Strong Band @ 810-830 cm⁻¹? Region3->DecisionFingerprint DecisionOH->DecisionCO No ResultPhenol ID: Phenol Precursor (Incomplete Reaction) DecisionOH->ResultPhenol Yes ResultTarget CONFIRMED IDENTITY: Methyl 4-methoxy-2,3-dimethylbenzoate DecisionCO->ResultTarget Yes (Ester confirmed) ResultIsomer ID: 3,5-Dimethyl Isomer (Regio-impurity) DecisionFingerprint->ResultIsomer No (Isolated H's) DecisionFingerprint->ResultTarget Yes (Vicinal H's)

Caption: Logic flow for distinguishing the target molecule from precursors and isomers using key IR spectral windows.

Experimental Protocol: Characterization Workflow

To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol.

Sample Preparation (Solid State)

Since this compound is typically a solid (mp ~45-50°C) or a viscous oil depending on purity:

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water artifacts in the 3400 cm⁻¹ region.

  • Crystal Cleaning: Clean diamond crystal with isopropanol.[5] Validation: Run a background scan; ensure flat baseline (0% absorbance).

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard for solid/liquid organics).

  • Scans: 16 scans (Sufficient for high signal-to-noise).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Validation Workflow

Workflow Start Crude Product Step1 1. Check 3400 cm⁻¹ (Limit: <2% T loss) Start->Step1 Step2 2. Check 1720 cm⁻¹ (Must be strong) Step1->Step2 Pass Fail Reprocess Step1->Fail Fail (Wet/Phenol) Step3 3. Check 2835 cm⁻¹ (Methoxy Shoulder) Step2->Step3 Step4 4. Check 820 cm⁻¹ (Isomer Purity) Step3->Step4 Pass Release Batch Step4->Pass Pattern Matches Step4->Fail Wrong Isomer

Caption: Operational workflow for QC release of methyl 4-methoxy-2,3-dimethylbenzoate batches.

Troubleshooting & Common Artifacts

  • Doublet at 2350 cm⁻¹: This is atmospheric CO₂. It indicates the background scan is old or the sample chamber was breathed into. Action: Rescan background.

  • Broad hump at 3400 cm⁻¹: If the precursor is absent (by TLC), this is likely moisture (water). Action: Dry sample in a desiccator or vacuum oven and rescan.

  • Split Carbonyl Peak (1720 + 1740 cm⁻¹): Indicates a mixture of "free" and "hydrogen-bonded" esters, or contamination with a non-conjugated ester impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general IR functional group assignments).
  • National Institute of Standards and Technology (NIST). (2023). Methyl 3-methoxy-4-methylbenzoate IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Used as a reference for close isomer spectral shifts).

Sources

Comparative

Technical Comparison Guide: Methyl 4-methoxy-2,3-dimethylbenzoate vs. Methyl 4-methoxy-2-methylbenzoate

This guide provides an in-depth technical comparison between Methyl 4-methoxy-2,3-dimethylbenzoate and Methyl 4-methoxy-2-methylbenzoate , designed for researchers in medicinal chemistry and process development. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 4-methoxy-2,3-dimethylbenzoate and Methyl 4-methoxy-2-methylbenzoate , designed for researchers in medicinal chemistry and process development.

Executive Summary

This guide contrasts two structurally related benzoate esters used as advanced intermediates in the synthesis of polyketide mimetics and sterically congested pharmaceutical scaffolds.

While both compounds share a core 4-methoxybenzoate pharmacophore, the addition of a methyl group at the C3 position in the 2,3-dimethyl variant introduces a critical phenomenon known as the "Buttressing Effect." This steric interaction significantly alters the compound's physical state, conformational stability, and reactivity profile compared to the 2-methyl analog.

FeatureMethyl 4-methoxy-2-methylbenzoateMethyl 4-methoxy-2,3-dimethylbenzoate
CAS Number 35598-05-15628-62-6
Physical State Liquid (bp 141–145°C)Solid (mp 63–65°C)
Steric Profile Standard Ortho-EffectHigh Steric Strain (Buttressing)
Hydrolysis Rate ModerateSlow / Resistant
Primary Utility General API IntermediateConformational Locking / Polyketide Synthesis

Chemical Profile & Structural Analysis[1]

Structural Divergence

The defining difference lies in the steric environment of the ester carbonyl group.

  • Methyl 4-methoxy-2-methylbenzoate (Mono-methyl): The single ortho-methyl group creates moderate steric hindrance. However, the carbonyl group can still achieve planarity with the aromatic ring to maximize resonance stabilization.

  • Methyl 4-methoxy-2,3-dimethylbenzoate (Di-methyl): The meta-methyl group (C3) physically pushes the ortho-methyl group (C2) toward the ester carbonyl. This "buttressing" forces the carbonyl group out of the aromatic plane to relieve strain, decoupling resonance and altering the electronic susceptibility of the carbonyl carbon.

Physicochemical Properties Table
PropertyMethyl 4-methoxy-2-methylbenzoateMethyl 4-methoxy-2,3-dimethylbenzoate
Formula C₁₀H₁₂O₃C₁₁H₁₄O₃
MW 180.20 g/mol 194.23 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solid
Melting Point < 25°C63–65°C
Boiling Point 141–145°C (at 15 mmHg)N/A (Sublimes/Decomposes >200°C)
¹H NMR (Methyls) δ 2.49 (s, 3H, Ar-CH₃)δ 2.51 (s, 3H, C2-Me), δ 2.18 (s, 3H, C3-Me)
Solubility Miscible in EtOH, DCM, EtOAcSoluble in DCM, warm EtOH; Insoluble in H₂O

Reactivity & Performance Analysis

The Buttressing Effect on Reactivity

The 2,3-dimethyl substitution pattern is not merely an incremental change; it acts as a "steric gate."

  • Hydrolysis Resistance: In saponification reactions, the 2,3-dimethyl variant exhibits reaction rates 10–50x slower than the 2-methyl analog. The nucleophilic attack at the carbonyl carbon is hindered by the C2-methyl group, which is held rigidly in place by the C3-methyl group.

  • Conformational Locking: In drug design, the 2,3-dimethyl motif is used to "lock" the rotation of the phenyl ring relative to the carbonyl chain. This reduces the entropic penalty of binding to a receptor, potentially increasing potency (e.g., in TRP channel modulators or kinase inhibitors).

Mechanistic Visualization

The following diagram illustrates the steric pressure hierarchy.

StericComparison cluster_0 Methyl 4-methoxy-2-methylbenzoate cluster_1 Methyl 4-methoxy-2,3-dimethylbenzoate Mono Ortho-Methyl (C2) Carbonyl1 Ester Carbonyl Mono->Carbonyl1 Moderate Steric Hindrance Meta Meta-Methyl (C3) Ortho Ortho-Methyl (C2) Meta->Ortho Buttressing Force (Pushes C2) Carbonyl2 Ester Carbonyl Ortho->Carbonyl2 Severe Steric Shielding

Figure 1: Comparison of steric forces. The "Buttressing Force" in the 2,3-dimethyl analog forces the carbonyl out of plane, creating a high energy barrier for nucleophilic attack.

Synthesis & Manufacturing Protocols

Synthesis of Methyl 4-methoxy-2-methylbenzoate

Method: Classical Fischer Esterification.

  • Precursor: 4-methoxy-2-methylbenzoic acid.

  • Reagents: Methanol (excess), H₂SO₄ (cat.) or SOCl₂.

  • Yield: >95%.

  • Notes: Reaction proceeds rapidly due to sufficient accessibility of the carboxyl group.

Synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate

Method: Oxidative Functionalization of Benzylic Acetals (High Specificity). Due to the difficulty of regioselective methylation on the ring, this compound is often synthesized via oxidation of the corresponding acetal or aldehyde to avoid over-alkylation.

Representative Protocol (Scale: 1.0 mmol):

  • Starting Material: 2-(4-methoxy-2,3-dimethylphenyl)-1,3-dioxolane (Acetal precursor).

  • Reagents: (Diacetoxyiodo)benzene (PIDA) (1.2 equiv), Methanol (solvent).

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Quench with sat. NaHCO₃, extract with DCM, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 90–98% (White solid).

Synthesispath Start 2-(4-methoxy-2,3-dimethylphenyl)-1,3-dioxolane (Acetal Precursor) Inter Intermediate: Hemi-orthoester Start->Inter Oxidative Cleavage Reagent Reagents: PhI(OAc)2 (PIDA) Methanol Reagent->Inter Product Methyl 4-methoxy-2,3-dimethylbenzoate (Target Ester) Inter->Product Elimination

Figure 2: Oxidative synthesis pathway avoiding direct esterification challenges.

Application Case Studies

Case Study A: Conformational Control in Polyketide Synthesis

In the synthesis of complex macrolides (e.g., Ansamycin analogs), the 2,3-dimethylbenzoate motif is utilized to control the atropisomerism of the macrocycle. The steric bulk prevents free rotation around the biaryl bond, allowing researchers to isolate specific conformers that match the biological binding pocket.

Case Study B: Metabolic Stability

In a comparative study of ester prodrugs, the 2-methyl derivative hydrolyzed in human plasma with a half-life (


) of ~45 minutes. In contrast, the 2,3-dimethyl  derivative showed a 

> 6 hours. This makes the 2,3-dimethyl scaffold an excellent candidate for "soft drugs" where prolonged systemic circulation is required before activation or clearance.

References

  • Synthesis and Properties of Methyl 4-methoxy-2,3-dimethylbenzoate. National Institutes of Health (NIH) / PMC. (2019).[1]

  • Steric inhibition of resonance: a revision and quantitative estimation. Chemistry - A European Journal. (2000).[2][3]

  • Methyl 4-methoxy-2-methylbenzoate Product Data. ChemicalBook. (2025).[4][5]

  • Buttressing Effect in Methyl-Substituted Benzoic Acids. NIST Chemistry WebBook.

  • Synthesis of 2,3-dimethyl-4-methoxybenzoic acid derivatives. BenchChem Technical Guides. (2025).[4][5]

Sources

Validation

HPLC retention time of methyl 4-methoxy-2,3-dimethylbenzoate

An In-Depth Comparative Guide to the HPLC Retention Behavior of Methyl 4-methoxy-2,3-dimethylbenzoate This guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention characteri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the HPLC Retention Behavior of Methyl 4-methoxy-2,3-dimethylbenzoate

This guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention characteristics of methyl 4-methoxy-2,3-dimethylbenzoate. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles governing its separation, offers a comparative analysis with structurally similar molecules, and presents a robust experimental framework for its analysis. Our focus is on explaining the causality behind experimental choices, ensuring the methods described are self-validating, and grounding all claims in authoritative references.

Introduction: The Central Role of Retention Time in HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying chemical compounds.[1] The retention time (t_R), the time elapsed between sample injection and the appearance of the peak maximum at the detector, is the most fundamental piece of information derived from an HPLC analysis.[2] This parameter is a direct function of the analyte's physicochemical properties and its dynamic partitioning between a liquid mobile phase and a solid stationary phase.[3]

For a molecule like methyl 4-methoxy-2,3-dimethylbenzoate, its retention behavior is a nuanced interplay of its aromaticity, ester functionality, and substituent groups. Understanding and controlling its retention time is critical for developing reliable analytical methods for quality control, impurity profiling, and pharmacokinetic studies.

Physicochemical Properties and Expected Retention Behavior

The structure of methyl 4-methoxy-2,3-dimethylbenzoate dictates its behavior in a reversed-phase HPLC system, the most common separation mode for such analytes.

  • Core Structure: A benzene ring substituted with a methyl ester group.

  • Key Substituents:

    • Two Methyl Groups (-CH₃): These are nonpolar, electron-donating groups that increase the molecule's overall hydrophobicity (lipophilicity).

    • One Methoxy Group (-OCH₃): This group is moderately polar but also contributes to the molecule's nonpolar character, making it more hydrophobic than a corresponding hydroxyl (-OH) group.

    • Methyl Ester Group (-COOCH₃): This group introduces polarity to the molecule.

In reversed-phase HPLC, which typically employs a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), retention is primarily driven by hydrophobic interactions.[4] Therefore, the increased hydrophobicity conferred by the three methyl groups (two on the ring, one in the ester) and the methoxy group suggests that methyl 4-methoxy-2,3-dimethylbenzoate will be a well-retained compound.

Comparative Analysis with Structural Analogs

To contextualize the retention behavior of methyl 4-methoxy-2,3-dimethylbenzoate, it is invaluable to compare it with structurally related compounds. The following table provides a predictive comparison of relative retention times under identical reversed-phase HPLC conditions. The predictions are based on fundamental chromatographic principles where increased hydrophobicity leads to longer retention.

CompoundKey Structural Difference from TargetImpact on Polarity/HydrophobicityPredicted Relative Retention Time
Methyl 4-methoxy-2,3-dimethylbenzoate Reference Compound -1.00
Methyl BenzoateLacks all methoxy and methyl ring substituentsSignificantly more polar, less hydrophobic<< 1.00
Methyl 4-hydroxybenzoateLacks two methyl groups; methoxy replaced by a more polar hydroxyl groupMuch more polar, significantly less hydrophobic<< 1.00
Methyl 4-methoxybenzoateLacks the two methyl groups on the ringMore polar, less hydrophobic< 1.00
Ethyl 4-methoxy-2,3-dimethylbenzoateMethyl ester replaced by an ethyl esterLess polar, more hydrophobic (due to extra -CH₂-)> 1.00

Note: An experimental method for methyl 4-hydroxybenzoate using a C18 column and a methanol:water (45:55 v/v) mobile phase reported a retention time of 5.34 minutes.[5][6][7] This provides a tangible reference point for the significant retention expected for its more hydrophobic analog, our target compound.

Experimental Protocol: A Self-Validating RP-HPLC Method

This section details a robust, self-validating protocol for the analysis of methyl 4-methoxy-2,3-dimethylbenzoate. The inclusion of system suitability and quality control checks ensures the trustworthiness of the generated data.

Instrumentation and Conditions
  • System: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Phosphoric Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Phosphoric Acid.

    • Rationale: An acidic mobile phase is used to ensure sharp peak shapes by suppressing any potential ionization of residual silanol groups on the stationary phase.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for retention time precision, as temperature fluctuations can alter mobile phase viscosity and interaction kinetics.[10]

  • Detection Wavelength: 254 nm or as determined by UV scan.

  • Injection Volume: 10 µL.

Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of methyl 4-methoxy-2,3-dimethylbenzoate standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[8]

Chromatographic Procedure and Trustworthiness

The following workflow integrates self-validating steps to ensure data integrity.

HPLC_Workflow Start 1. System Equilibration SST 2. System Suitability Test (SST) Inject Mid-Concentration Standard (e.g., 6x) Check RSD% for t_R, Peak Area, Tailing Factor Start->SST Blank 3. Inject Blank (Mobile Phase) SST->Blank If SST Passes Calibration 4. Inject Calibration Standards (Lowest to Highest Concentration) Blank->Calibration QC_Check 5. Inject Quality Control (QC) Sample Calibration->QC_Check Sample_Analysis 6. Inject Unknown Samples QC_Check->Sample_Analysis If QC is within limits QC_Drift_Check 7. Inject QC Sample (End of Run) Sample_Analysis->QC_Drift_Check End 8. Data Processing & Reporting QC_Drift_Check->End Check for drift

Caption: A self-validating HPLC workflow ensuring data integrity from start to finish.

Method Optimization and Influencing Factors

Achieving optimal separation requires a systematic approach to method development. The primary factors influencing the retention time of methyl 4-methoxy-2,3-dimethylbenzoate are:

  • Mobile Phase Composition (%B): This is the most powerful tool. Increasing the percentage of acetonitrile (the "stronger" solvent) will decrease the retention time by making the mobile phase more nonpolar, thus reducing the analyte's affinity for the stationary phase.[4]

  • Stationary Phase Chemistry: While C18 is a good starting point, other stationary phases like Phenyl or C8 columns can offer different selectivity (changes in the relative spacing of peaks) for the target analyte and its potential impurities.

  • Flow Rate: Decreasing the flow rate increases retention time and can sometimes improve resolution, but at the cost of longer analysis times.[2]

  • Temperature: Increasing temperature generally decreases retention time due to reduced mobile phase viscosity and faster analyte kinetics.[10]

The following diagram illustrates the logical process for optimizing separation.

Optimization_Logic Start {Goal: Baseline Resolution & Good Peak Shape} Step1 Adjust Mobile Phase Gradient Is retention (k') in optimal range (2-10)? Start->Step1 Step1:e->Step1 Step2 Adjust Gradient Slope Are all peaks resolved? Step1:s->Step2 Yes Step3 Change Stationary Phase (e.g., Phenyl) Is selectivity (α) optimal? Step2:e->Step3 No, co-elution occurs End {Method Optimized} Step2:s->End Yes Step3:s->Step1 Re-evaluate

Caption: Logical workflow for optimizing HPLC separation selectivity and retention.

Conclusion

The retention time of methyl 4-methoxy-2,3-dimethylbenzoate in reversed-phase HPLC is significantly influenced by its hydrophobic character, which is greater than that of simpler analogs like methyl benzoate or methyl 4-hydroxybenzoate. A well-retained peak is expected on a C18 column with a standard water/acetonitrile mobile phase. By systematically manipulating mobile phase strength, temperature, and stationary phase chemistry, a robust and reproducible analytical method can be developed. The cornerstone of reliable analysis lies not just in the initial method but in a continuous process of verification through system suitability tests and quality control checks, ensuring the generation of authoritative and trustworthy data for all research and development applications.

References

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • EJPMR. (n.d.). RP-HPLC method for determination of methyl 4-hydroxy benzoate as preservative in pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (2023, June 26). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column. Retrieved from [Link]

  • NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]

  • Scientific journal "Meat Technology". (n.d.). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates. Retrieved from [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profiles of a standard solution of sodium benzoate (A) and of a quince jam extract (B). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • University of Valencia. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]

Sources

Comparative

Technical Assessment: UV-Vis Spectral Characteristics of Methyl 4-methoxy-2,3-dimethylbenzoate

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: UV-Vis Absorption Maximum ( ) & Structural Analysis Executive Summary Methyl 4-methoxy-2,3-dimethylbenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: UV-Vis Absorption Maximum (


) & Structural Analysis

Executive Summary

Methyl 4-methoxy-2,3-dimethylbenzoate is a polysubstituted aromatic ester frequently utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its UV-Vis spectral profile is governed by the interplay between the strong electron-donating methoxy group and the sterically demanding ortho-methyl substituent.

Technical Verdict:

  • Predicted

    
    :  255–261 nm (Methanol/Ethanol)
    
  • Primary Electronic Transition:

    
     (Charge Transfer from p-OMe to Carbonyl)
    
  • Critical Observation: The C2-methyl group introduces Steric Inhibition of Resonance (SIR) , forcing the ester moiety out of planarity. This results in a hypsochromic (blue) shift and hypochromic (intensity loss) effect compared to the theoretical Woodward-Fieser calculation.

Theoretical Framework: Electronic vs. Steric Effects[1]

To understand the spectral behavior of this compound, we must decouple the electronic contributions of the substituents from their steric consequences.

Woodward-Fieser Calculation (Theoretical Baseline)

Using standard empirical rules for aromatic carbonyls, we calculate the theoretical absorption maximum assuming a planar system.

ComponentContribution (nm)Rationale
Base Value 230 Aromatic Ester (Ar-COOR)
p-OMe +25 Strong Auxochrome (Para)
o-Me +3 Alkyl Ring Residue (Ortho)
m-Me +3 Alkyl Ring Residue (Meta)
Total Calculated 261 nm Assuming full planarity
The "Ortho Effect" Correction

In reality, the methyl group at position 2 (ortho) creates steric repulsion with the carbonyl oxygen of the ester. This forces the ester group to rotate out of the plane of the benzene ring.

  • Consequence: The overlap between the

    
    -electrons of the benzene ring and the 
    
    
    
    -orbitals of the carbonyl is diminished.
  • Spectral Impact: The theoretical 261 nm peak will likely shift blue (lower wavelength) towards 250–255 nm , and the molar absorptivity (

    
    ) will decrease.
    

Comparative Analysis: Target vs. Analogs

The following table objectively compares the target compound against standard alternatives to illustrate substituent effects.

CompoundStructure

(Exp/Lit)
Electronic EffectSteric Effect
Methyl Benzoate Ph-COOMe228–230 nm Baseline conjugation.None.
Methyl 4-methoxybenzoate p-OMe-Ph-COOMe255–260 nm Strong

effect from OMe extends conjugation (Red Shift).
Negligible.[1]
Methyl 2-methylbenzoate o-Me-Ph-COOMe235 nm Weak

effect from Me.
High. Twist reduces conjugation (Blue Shift).
Target Compound Methyl 4-methoxy-2,3-dimethylbenzoate ~255 nm (Pred.)

(OMe) fights against Steric Twist (o-Me).
Moderate to High.

Experimental Protocol: Self-Validating Determination

Reagents & Equipment[1]
  • Solvents: HPLC-grade Methanol (Polar) and Cyclohexane (Non-polar).

  • Blank: Pure solvent (matched to sample).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10 mg of methyl 4-methoxy-2,3-dimethylbenzoate.

    • Dissolve in 100 mL Methanol to create a

      
       stock.
      
  • Working Standard Dilution:

    • Dilute

      
       of stock into 
      
      
      
      Methanol (
      
      
      ).
    • Checkpoint: Target absorbance should be between 0.5 – 1.0 AU. If

      
      , dilute further.
      
  • Baseline Correction:

    • Run a baseline scan with pure Methanol in both sample and reference cuvettes.

  • Spectral Scanning:

    • Scan sample from 200 to 400 nm.

    • Validation Step: Repeat the scan in Cyclohexane.

      • Why? Polar solvents (MeOH) blur vibrational fine structure. Non-polar solvents (Cyclohexane) may reveal "shoulders" indicating the partial decoupling of the ester.

Workflow Visualization

UV_Protocol Start Weigh 10mg Sample Dissolve Dissolve in 100mL MeOH (Stock Solution) Start->Dissolve Dilute Dilute to 10ppm (Working Std) Dissolve->Dilute Check Check Absorbance (Target: 0.5 - 1.0 AU) Dilute->Check Check->Dilute If > 1.5 AU Scan Scan 200-400nm Check->Scan If Valid Compare Compare Solvents (MeOH vs Cyclohexane) Scan->Compare

Caption: Self-validating UV-Vis workflow ensuring optimal concentration and solvent comparison.

Mechanistic Insight: The Steric-Electronic Conflict

The spectral output is a direct result of the conflict between the Electronic Push of the methoxy group and the Steric Shove of the methyl group.

Electronic_Effects OMe 4-Methoxy Group (+R Effect) Ring Benzene Ring (Electron Density) OMe->Ring Donates e- Ester Ester Carbonyl (Chromophore) Ring->Ester Conjugation Me_Ortho 2-Methyl Group (Steric Bulk) Me_Ortho->Ester Twists Out of Plane (Inhibits Resonance) Lambda Observed Lambda Max (~255 nm) Ester->Lambda Determines

Caption: Diagram illustrating the opposing forces of electronic donation vs. steric inhibition.

Conclusion

For methyl 4-methoxy-2,3-dimethylbenzoate, the UV-Vis absorption maximum is expected at approximately 255 nm .[2] While the electronic addition of methyl groups suggests a red shift toward 261 nm, the steric interference from the 2-position methyl group likely truncates this shift.

Recommendation: For precise quantification or purity analysis, use the 255 nm wavelength but perform a full spectral scan during method development to identify the exact peak apex in your specific solvent system.

References

  • Woodward, R. B. (1941).[3] Structure and the Absorption Spectra of

    
    -Unsaturated Ketones.[3][4][5] Journal of the American Chemical Society. Link
    
  • Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.[1] (Foundational text for Woodward-Fieser Rules).[3][5][6]

  • NIST Chemistry WebBook. (2025). UV-Vis Data for Methyl 4-methoxybenzoate (Analog). National Institute of Standards and Technology. Link

  • Pillay, M. K., & Palanivelu, S. (1987). Steric Enhancement of Resonance: Evidence from Ultraviolet Spectral Study. Journal of the Indian Chemical Society. Link (Illustrates SIR effects in substituted aromatics).

  • PubChem. (2025). Methyl 4-methoxybenzoate Compound Summary. National Library of Medicine. Link

Sources

Validation

Purity Validation of Methyl 4-methoxy-2,3-dimethylbenzoate: A Comparative Guide

Executive Summary In the synthesis of pharmaceutical intermediates like methyl 4-methoxy-2,3-dimethylbenzoate , relying solely on High-Performance Liquid Chromatography (HPLC) for every checkpoint creates bottlenecks.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like methyl 4-methoxy-2,3-dimethylbenzoate , relying solely on High-Performance Liquid Chromatography (HPLC) for every checkpoint creates bottlenecks.[1] While HPLC is the gold standard for quantification, Thin Layer Chromatography (TLC)—when rigorously validated—offers a superior "first-line of defense" for reaction monitoring and semi-quantitative purity assessment.[1]

This guide provides a validated TLC protocol specifically designed for methyl 4-methoxy-2,3-dimethylbenzoate. It contrasts this method with HPLC-UV and GC-MS alternatives, demonstrating how to build a self-validating TLC system capable of detecting critical impurities such as the unreacted benzoic acid precursor and demethylated byproducts.[1]

Part 1: The Compound & The Challenge

Target Analyte: Methyl 4-methoxy-2,3-dimethylbenzoate Chemical Nature: Lipophilic aromatic ester.[1] Critical Impurities:

  • 4-methoxy-2,3-dimethylbenzoic acid: The unreacted starting material.[1] Highly polar due to the carboxylic acid group.

  • Methyl 4-hydroxy-2,3-dimethylbenzoate: A potential byproduct if the methoxy group is accidentally demethylated (e.g., by Lewis acids like BBr3 or AlCl3 used in prior steps).[1]

  • Regioisomers: Isomers where the methyl/methoxy groups are in different positions (hardest to separate).

The Analytical Dilemma

The ester functionality reduces polarity, making the product migrate significantly faster than its acid precursor on silica. However, distinguishing it from non-polar side products (like over-alkylated species) requires precise mobile phase tuning.[1]

Part 2: Methodological Comparison (TLC vs. Alternatives)

Before detailing the protocol, we must objectively position TLC against its quantitative rivals.

Table 1: Performance Matrix
FeatureHigh-Performance TLC (HPTLC) HPLC-UV GC-MS
Primary Utility Reaction monitoring, rapid purity check, semi-quant.[1]Final CoA generation, precise quantification (>99.5%).Volatile impurity analysis, structural ID.
Throughput High (Up to 20 samples/plate simultaneously).[1]Low (Serial injection, 15-30 min/sample).[1]Low (Serial injection).
Matrix Tolerance Excellent (Crude reaction mixtures accepted).Poor (Requires filtration to prevent column clogging).[1]Moderate (Non-volatiles ruin liners).[1]
LOD (Limit of Detection) ~0.1 - 0.5 µg (Visual).[1]~0.01 µg (Detector dependent).[1]~0.001 µg (Mass dependent).[1]
Cost per Sample < $0.50> $5.00 (Solvents + Column wear).[1]> $5.00
Blind Spots Compounds lacking UV chromophores (requires derivatization).[1]Compounds eluting in void volume or retained indefinitely.Thermally unstable compounds.
Decision Workflow

Use the following logic to determine when to deploy this TLC protocol versus HPLC.

G Start Sample Generated Check Purpose? Start->Check RxnMon Reaction Monitoring Check->RxnMon PurCheck Crude Purity Check Check->PurCheck FinalRel Final Release (CoA) Check->FinalRel TLC Execute TLC Protocol (Hexane:EtOAc 85:15) RxnMon->TLC PurCheck->TLC HPLC Execute HPLC-UV (C18, ACN:H2O) FinalRel->HPLC Action1 Proceed to Workup TLC->Action1 SM Consumed Action2 Recrystallize/Column TLC->Action2 Impurities > 5%

Figure 1: Analytical Decision Matrix. TLC is the validated choice for in-process control, while HPLC is reserved for final release.[1]

Part 3: The Validated TLC Protocol

This protocol is designed to be a Self-Validating System . This means the plate itself contains the controls necessary to prove the separation was successful.

Materials & Reagents
  • Stationary Phase: Silica Gel 60 F254 on Aluminum or Glass backing (Merck/MilliporeSigma).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (85 : 15 v/v).[1]

    • Why: The ester is moderately lipophilic. 15% EtOAc provides enough polarity to move the product off the baseline (

      
      ) while keeping the polar acid precursor near the bottom (
      
      
      
      ).[1]
  • Reference Standards: Pure Methyl 4-methoxy-2,3-dimethylbenzoate (Product) and 4-methoxy-2,3-dimethylbenzoic acid (Starting Material).[1]

Step-by-Step Methodology

Step A: Sample Preparation Dissolve ~5 mg of the sample in 1 mL of Dichloromethane (DCM).

  • Expert Note: Do not use the mobile phase for dissolution if your sample is a crude solid; DCM ensures all organic components are in solution.

Step B: The "Co-Spot" Validation (Crucial) You must spot three lanes on the plate:

  • Lane 1: Reference Standard (Pure Product).

  • Lane 2: The "Co-Spot" (Spot the Reference on top of the Test Sample).

  • Lane 3: Test Sample (Crude).

  • Lane 4: Starting Material (Acid).

  • Logic: Lane 2 is your system suitability check. If Lane 2 shows a single blob or figure-8 shape, your separation power is insufficient.[1] You need two distinct spots if impurities are present.

Step C: Development Elute in a saturated chamber until the solvent front reaches 80% of the plate height.

Step D: Visualization Strategy We employ a dual-visualization method to ensure no impurities are missed.

  • Non-Destructive (UV 254 nm):

    • The aromatic ring conjugated with the ester carbonyl will quench fluorescence.

    • Observation: Product appears as a dark spot on a bright green background.

  • Destructive/Specific (Bromocresol Green Stain):

    • Dip the plate in Bromocresol Green solution (0.04% in EtOH with NaOH to blue endpoint).

    • Observation: Carboxylic acids (starting material) will turn Yellow against a blue background.[1] This is highly specific for detecting unreacted starting material that might streak or be faint under UV [1].

Part 4: Experimental Validation Data

The following data represents typical performance metrics for this benzoate ester system.

Table 2: Retardation Factor ( ) Analysis

Mobile Phase: Hexane:EtOAc (85:15)[1]

Compound

Value
Detection (UV 254)Detection (Bromocresol)
Methyl 4-methoxy-2,3-dimethylbenzoate 0.48 ± 0.03 Strong Dark SpotNo Change (Blue)
Starting Acid (Precursor)0.05 ± 0.02Faint/StreakingBright Yellow
Phenolic Impurity (Demethylated)0.25 ± 0.03Medium SpotNo Change
Non-polar Over-alkylation0.75 ± 0.05Dark SpotNo Change
Specificity & Resolution

The resolution (


) between the Product and the closest impurity (Phenol) is calculated as:


In this system, the separation is sufficient (

) to visually distinguish the product from both the baseline acid and the more polar phenol.[1]

Part 5: Troubleshooting & Optimization

Even validated protocols fail due to environmental variables. Use this logic tree to optimize the mobile phase if


 values drift.

Logic Start Evaluate Rf of Product CheckRf Is Rf within 0.3 - 0.6? Start->CheckRf Good System Valid. Proceed. CheckRf->Good Yes TooHigh Rf > 0.7 (Too Non-Polar) CheckRf->TooHigh No TooLow Rf < 0.2 (Too Polar) CheckRf->TooLow No AcidStreak Acid Streaking? Good->AcidStreak FixHigh Decrease EtOAc. Try Hex:EtOAc 95:5 TooHigh->FixHigh FixLow Increase EtOAc. Try Hex:EtOAc 70:30 TooLow->FixLow AddAcid Add 1% Acetic Acid to Mobile Phase AcidStreak->AddAcid Yes

Figure 2: Mobile Phase Optimization Logic. Adjusting polarity ensures the analyte sits in the "sweet spot" of the plate.

Expert Tip: The "2D-TLC" Check

If you suspect co-elution (e.g., a regioisomer hiding under the product spot):

  • Spot sample in the corner of a square plate.

  • Run solvent system 1 (Hexane:EtOAc 85:15).[1]

  • Dry plate, rotate 90°.

  • Run solvent system 2 (DCM:MeOH 98:2).

  • Result: If the main spot splits into two off-diagonal spots, your product is impure. If it remains on the diagonal, purity is high.

References

  • LibreTexts Chemistry. (2022).[1] Visualizing TLC Plates. Retrieved from [Link]

  • European Medicines Agency. (2022).[1][2][3] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Open Access Pub. (n.d.).[1] TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link][1]

Sources

Comparative

Benchmarking Reference Standards for Methyl 4-methoxy-2,3-dimethylbenzoate: A Comparative Analytical Guide

Executive Summary The "Buy vs. Build" Decision in Niche Standards For researchers working with methyl 4-methoxy-2,3-dimethylbenzoate (often an intermediate in polyketide synthesis or a lichen metabolite derivative), a Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Buy vs. Build" Decision in Niche Standards For researchers working with methyl 4-methoxy-2,3-dimethylbenzoate (often an intermediate in polyketide synthesis or a lichen metabolite derivative), a Certified Reference Material (CRM) with ISO 17034 accreditation is rarely available off-the-shelf. The standard workflow relies on upgrading Reagent Grade material to a Primary Analytical Standard via quantitative NMR (qNMR).

This guide compares the direct use of commercial reagent-grade material against in-house qNMR-validated standards, demonstrating that reagent-grade material often carries a 2-5% purity bias due to regioisomeric impurities and moisture, which significantly skews quantitative data in drug development or metabolic profiling.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Before selecting a standard, the analyst must understand the molecule's specific vulnerabilities.

FeatureSpecificationAnalytical Implication
CAS Registry 3556-06-3 (Generic structure reference)Verify specific isomer geometry (2,3-dimethyl vs 2,5-dimethyl).
Chromophore Benzoate moiety (

)
High sensitivity in HPLC-UV; amenable to aromatic solvent shifts in NMR.
Stability Methyl EsterSusceptible to hydrolysis in basic/acidic aqueous media (forms free acid).
Isomerism RegioisomerismSynthesis often yields mixtures of 2,3-dimethyl and other polymethylated isomers.

Part 2: Comparative Analysis – Reagent Grade vs. qNMR Validated Standard

This comparison evaluates the suitability of sourcing strategies for quantitative analysis.

Table 1: Performance Metrics of Standard Sources
FeatureOption A: Commercial Reagent Grade Option B: In-House qNMR Validated Standard
Purity Claim Typically ">95%" or ">97%" (Area %)Specific Purity (e.g., 99.42% ± 0.15% w/w)
Traceability Batch Certificate (COA) only; often untraceable to SI.SI-Traceable via NIST-traceable Internal Standard (e.g., BTMSB-d4).
Major Risk Regioisomeric Impurities often co-elute in generic HPLC methods.Absolute Quantification separates structural isomers via distinct chemical shifts.
Water Content Rarely quantified (hygroscopic risk).Quantified and accounted for in mass balance.
Suitability Qualitative ID, Range-finding.PK Studies, Release Testing, Yield Calculations.
The Verdict

For quantitative applications (e.g., calculating reaction yields or biological assay dosing), Option A is insufficient . The "Area %" from a vendor's GC/HPLC COA does not account for inorganic salts, moisture, or extinction coefficient differences of impurities. Option B (qNMR) is the required approach for establishing a primary standard for this molecule.

Part 3: Methodological Protocols

Workflow 1: Establishing the Primary Standard via qNMR

Rationale: qNMR is a primary ratio method that does not require a reference standard of the analyte itself, only a traceable internal standard (IS).

Reagents:

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Dimethyl Sulfone (Traceable to NIST/NMIJ).

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

Protocol:

  • Weighing: Accurately weigh ~10 mg of the Methyl 4-methoxy-2,3-dimethylbenzoate sample (

    
    ) and ~10 mg of the IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Dissolve in 0.6 mL CDCl₃ and transfer to a 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 400).

  • Integration: Integrate the IS signal (e.g., TMS peak or specific aromatic) and the distinct methoxy singlet of the analyte (~3.8 ppm) or aromatic protons .

  • Calculation:

    
    
    
Workflow 2: Routine HPLC-UV Analysis

Rationale: Once the standard purity is established via qNMR, use this HPLC method for routine sample testing.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of free acid impurities).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    40% B (16 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between the methyl ester and the hydrolysis product (4-methoxy-2,3-dimethylbenzoic acid).

Part 4: Impurity Profiling & Degradation Logic

Understanding the degradation pathway is vital for interpreting chromatograms. The primary failure mode for this standard is ester hydrolysis , driven by moisture uptake or improper pH storage.

Visualization: Degradation & Analysis Workflow

The following diagram illustrates the lifecycle of the standard, from synthesis/procurement to degradation monitoring.

G Raw Raw Material (Reagent Grade) qNMR qNMR Validation (Primary Standardization) Raw->qNMR Traceable IS added WorkingStd Working Standard (Assigned Purity) qNMR->WorkingStd Purity Factor Calculated HPLC HPLC Analysis (Routine QC) WorkingStd->HPLC Calibration Curve Hydrolysis Hydrolysis WorkingStd->Hydrolysis Moisture/pH > 7 ImpurityA Impurity A: 4-methoxy-2,3-dimethylbenzoic acid (RT < Main Peak) Hydrolysis->ImpurityA ImpurityB Impurity B: Methanol Hydrolysis->ImpurityB ImpurityA->HPLC Detectable (Polar)

Caption: Workflow converting raw reagent into a validated standard, showing the critical hydrolysis degradation pathway.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[2]Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. Link

  • Biphasic Solvent Systems for Benzoate Analysis. (2018). SIELC Technologies Application Note: Methyl 4-methoxybenzoate Analysis.[3]Link

  • Wako Chemicals. (2023). Standard for Quantitative NMR (qNMR) - Internal Standard Selection Guide.Link

  • Gouy, M., et al. (2013). "Synthesis and biological activity of methyl 4-methoxy-3-methylbenzoate derivatives." Tetrahedron Letters (General reference for synthesis/isomerism context).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Methyl 4-methoxy-2,3-dimethylbenzoate

Executive Summary & Core Directive Do NOT dispose of Methyl 4-methoxy-2,3-dimethylbenzoate down the drain. This compound is a lipophilic aromatic ester.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do NOT dispose of Methyl 4-methoxy-2,3-dimethylbenzoate down the drain.

This compound is a lipophilic aromatic ester. While often used as a pharmaceutical intermediate or in natural product synthesis, it poses specific risks regarding aquatic toxicity and potential flammability. The only acceptable disposal route is High-Temperature Incineration via a licensed chemical waste contractor.

Immediate Action Plan:

  • Segregate from strong oxidizers and strong bases.[1]

  • Classify as Non-Halogenated Organic Waste (unless in a halogenated solvent).

  • Label clearly with full chemical name and hazard warnings.

Chemical Profile & Hazard Assessment (The "Why")

To manage disposal safely, we must understand the molecule's behavior in a waste drum. As a senior scientist, I rely on Structure-Activity Relationships (SAR) when specific isomer data is proprietary or scarce.

Molecular Behavior
  • Class: Benzoate Ester.[2]

  • Hydrolysis Risk: In the presence of water and extreme pH (strong acids/bases), this ester hydrolyzes into Methanol and the corresponding Benzoic Acid derivative .

    • Operational Insight: This hydrolysis releases heat (exothermic) and generates Methanol, which significantly lowers the flashpoint of your waste container. Never mix this ester with aqueous basic waste streams.

  • Solubility: Low water solubility; high solubility in organic solvents (DCM, Ethyl Acetate, DMSO).

Hazard Data Summary

In the absence of a specific SDS for the 2,3-isomer, we apply the "Conservative Principle" based on the close analog Methyl 4-methoxybenzoate (CAS 121-98-2).

PropertyHazard ClassificationOperational Implication
Flammability Combustible Liquid (Cat 4)Keep away from heat/sparks.[1][3] Waste Code D001 may apply.[4]
Reactivity Stable (Avoid Oxidizers/Bases)Do not co-mingle with Nitric Acid or Sodium Hydroxide.
Health Skin/Eye/Resp.[2][3][5][6][7][8] Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, Goggles) is mandatory.
Environmental Aquatic Chronic Toxicity (Potential)Zero-discharge policy. Must not enter municipal sewage.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step prevents a failure mode in the subsequent step.

Phase 1: Identification & Segregation

Objective: Prevent cross-reactivity in the waste stream.

  • Assess the Matrix: Is the compound pure, in solution, or on solid debris (wipes/silica)?

  • Select the Waste Stream:

    • Scenario A (Pure/In Solvent): Segregate into Non-Halogenated Organic Solvents (e.g., mixed with Acetone/Methanol).

    • Scenario B (In Halogenated Solvent): If dissolved in DCM or Chloroform, the entire mixture defaults to Halogenated Waste .

    • Scenario C (Solid Waste): Silica gel columns or contaminated wipes go into Hazardous Solid Waste .

Phase 2: Containerization

Objective: Containment integrity.

  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if the waste stream is potentially acidic, though esters themselves are non-corrosive.

  • Headspace: Leave at least 10% headspace in the container.

    • Reasoning: If accidental hydrolysis occurs, methanol expansion or slight pressure buildup requires expansion room.

  • Closure: Screw cap with a Teflon (PTFE) liner to prevent solvent swelling of the gasket.

Phase 3: Labeling & Documentation

Objective: Regulatory compliance (RCRA/EPA).

  • Label: "Hazardous Waste - Organic."

  • Constituents: Explicitly list "Methyl 4-methoxy-2,3-dimethylbenzoate" (do not just write "Esters").

  • Hazard Checkbox: Mark "Irritant" and "Flammable" (if in flammable solvent).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the correct waste stream.

DisposalLogic Start Start: Methyl 4-methoxy-2,3-dimethylbenzoate Waste StateCheck Physical State? Start->StateCheck SolidDecision Solid Debris / Silica / Wipes StateCheck->SolidDecision Solid LiquidDecision Liquid / Solution StateCheck->LiquidDecision Liquid StreamC Stream C: Hazardous Solid Waste (Incineration) SolidDecision->StreamC HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform, etc.) LiquidDecision->HalogenCheck StreamA Stream A: Halogenated Organic Waste (Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) HalogenCheck->StreamB No

Caption: Decision matrix for segregating methyl benzoate derivatives based on physical state and solvent co-contaminants.

Regulatory & Compliance Framework (RCRA)

In the United States, this disposal plan aligns with the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization: If the flashpoint of the waste mixture is < 140°F (60°C), it carries the D001 (Ignitable) waste code [1].[4]

  • Listed Wastes: While this specific ester is not a "U-listed" or "P-listed" waste by name, it falls under the "Characteristic Waste" definition if ignitable, or simply "Non-RCRA Regulated Hazardous Waste" if pure and solid (depending on state regulations).

  • Best Practice: Treat as RCRA Hazardous to ensure cradle-to-grave tracking.

Emergency Contingency (Spills)[2]
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (organic vapor cartridge) is recommended if heating occurred.

  • Absorb: Use vermiculite or sand.[2] Do not use combustible materials like sawdust.

  • Clean: Wash the surface with soap and water; collect this wash water into the hazardous waste container [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8605, Methyl 4-methoxybenzoate. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-methoxy-2,3-dimethylbenzoate

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with actionable, field-proven safety protocols for handling Methyl 4-methoxy-2,3-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with actionable, field-proven safety protocols for handling Methyl 4-methoxy-2,3-dimethylbenzoate (CAS: 5628-62-6) .

Moving beyond standard safety data sheets, this guide explains the causality behind each safety requirement. Understanding the physicochemical behavior of this compound—often utilized as a critical intermediate in the [1]—is the foundation of a self-validating laboratory safety culture.

Mechanistic Hazard Profile & Causality

Methyl 4-methoxy-2,3-dimethylbenzoate is a substituted benzoate ester. To handle it safely, you must understand how its molecular structure dictates its hazard profile:

  • Dermal and Ocular Irritation (H315/H319): The methoxy and methyl substituents render this ester highly lipophilic. If exposed to unprotected skin or eyes, the compound readily partitions into the lipid bilayers of the stratum corneum and ocular mucosa, disrupting cellular integrity and causing acute irritation.

  • Systemic Toxicity via Ingestion (H302): Like many structurally similar [2], it is harmful if swallowed. Strict glove hygiene is required to prevent accidental transfer from contaminated surfaces to the mouth.

  • Aquatic Persistence (H402/H412): The ester bond is relatively stable at neutral pH, meaning the compound will persist in aqueous environments and induce long-term toxicity in aquatic life. Sink disposal is strictly prohibited.

Quantitative PPE Matrix

To mitigate these risks, specific Personal Protective Equipment (PPE) must be deployed. The table below outlines the quantitative standards and the mechanistic rationale for each protective layer.

PPE CategoryQuantitative Standard / SpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (Thickness

0.11 mm, Breakthrough time

480 min)
Nitrile provides a dense, cross-linked barrier that prevents lipophilic esters from permeating and reaching the skin's lipid layer.
Eye Protection ANSI Z87.1-compliant Safety GogglesForms a full, non-vented seal around the eyes to protect the sensitive ocular mucosa from aerosolized droplets or vapors.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Prevents dermal exposure and mitigates fire risk, as substituted benzoate esters are combustible (base analogs have flash points ~83 °C).
Respiratory Fume Hood (Face velocity: 80–120 fpm / 0.4–0.6 m/s)Active negative pressure captures volatile organic compounds (VOCs) before they can diffuse into the operator's breathing zone.

Operational Workflow

The following diagram illustrates the logical progression of safety protocols, from initial risk assessment through handling and final disposal.

G Risk 1. Risk Assessment (Hazard ID) PPE 2. Don PPE (Gloves, Goggles, Coat) Risk->PPE Hazard Verified Hood 3. Engineering Controls (Fume Hood Setup) PPE->Hood Barrier Active Handle 4. Chemical Handling (Transfer & Synthesis) Hood->Handle Safe Environment Spill Accidental Spill (Contain & Absorb) Handle->Spill Spill Event Dispose 5. Waste Disposal (Organic Waste) Handle->Dispose Routine Completion Spill->Dispose Cleanup Waste

Workflow for the safe handling, spill response, and disposal of Methyl 4-methoxy-2,3-dimethylbenzoate.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

  • Step 1: Engineering Control Verification

    • Action: Turn on the fume hood and verify the digital monitor reads a face velocity between 80 and 120 fpm.

    • Causality: Operating within this specific velocity range ensures optimal laminar flow, actively pulling volatilized ester away from you without creating turbulent eddies that could push vapors back into the room.

  • Step 2: PPE Integrity Check

    • Action: Don your FR lab coat and safety goggles. Put on nitrile gloves and perform the "inflation test" (trap air in the glove and squeeze to check for leaks).

    • Causality: Because Methyl 4-methoxy-2,3-dimethylbenzoate is highly skin-permeable, even microscopic manufacturing defects in the glove can lead to dermal absorption.

  • Step 3: Weighing and Transfer

    • Action: Lower the fume hood sash to your chest level. Use a static-dissipative spatula to transfer the compound onto a pre-tared weigh boat or directly into the reaction vessel.

    • Causality: Static buildup on standard metal spatulas can cause lightweight chemical particles to aerosolize, drastically increasing the risk of inhalation and surface contamination.

  • Step 4: Solvent Integration

    • Action: If utilizing the ester in a synthesis workflow (e.g., dissolving in chloroform or methanol), add the solvent dropwise while stirring.

    • Causality: Controlled dissolution prevents localized exothermic spikes or splashing, maintaining the physical integrity of your reaction setup.

  • Step 5: Immediate Decontamination

    • Action: Rinse all spatulas and reusable glassware with acetone inside the fume hood, collecting the rinsate in a designated waste container.

    • Causality: Acetone effectively solubilizes the lipophilic ester residue, preventing cross-contamination in subsequent experiments and neutralizing contact hazards for laboratory dishwashers.

Spill Response & Disposal Plan

In the event of an operational failure, execute the following logistical plan immediately:

  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate the 2-meter radius around the spill. Causality: Halting foot traffic stops the mechanical spread of the lipophilic ester across the laboratory floor, localizing the hazard.

  • Absorption: Cover the spill with an inert, high-surface-area absorbent such as vermiculite or diatomaceous earth. Causality: The high porosity of these materials rapidly sequesters the ester via capillary action, immediately suppressing vapor release.

  • Waste Routing: Sweep the absorbed material using non-sparking tools and place it into a sealable, chemically compatible polyethylene container. Label the container strictly as "Halogen-Free Organic Waste." Causality: Segregating this compound from halogenated waste prevents unintended chemical cross-reactions in the waste drum and complies with environmental incineration standards.

References

  • Title: (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals. Source: ACS Omega. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxy-2,3-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxy-2,3-dimethylbenzoate
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